Penoxsulam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGKVOENHZYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F5N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034803 | |
| Record name | Penoxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9 | |
| Record name | Penoxsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 at 20 °C | |
| Record name | Penoxsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C | |
| Record name | Penoxsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white, Tan solid | |
CAS No. |
219714-96-2 | |
| Record name | Penoxsulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219714-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penoxsulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219714962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penoxsulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENOXSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784ELC1SCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penoxsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-234 °C | |
| Record name | Penoxsulam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Penoxsulam Activity
Elucidation of Acetolactate Synthase (ALS) Inhibition by Penoxsulam
This compound acts as a potent inhibitor of ALS, disrupting the first step in the biosynthetic pathway for the essential BCAAs: valine, leucine, and isoleucine. epa.govresearchgate.netpeptechbio.comresearchgate.netcabidigitallibrary.org
Molecular Binding and Conformational Changes Induced by this compound
This compound binds to the active site of the ALS enzyme. Molecular docking studies have provided insights into the interaction between this compound and ALS proteins. For instance, in Echinochloa crus-galli, this compound binds by inserting its triazole-pyrimidine ring into a channel within the ALS enzyme, while the benzene (B151609) ring is located on the outer surface. researchgate.netnih.gov Mutations in the ALS enzyme can affect the binding affinity of this compound. For example, the Trp-574-Leu mutation in E. crus-galli has been shown to reduce the enzyme's ability to bind to the triazole-pyrimidine ring of this compound, primarily due to decreased π–π stacking interactions. frontiersin.orgresearchgate.netnih.govfrontiersin.org Pro-197-His/Leu mutations can impair binding to the benzene ring by altering hydrogen bonds and hydrophobic interactions. frontiersin.orgresearchgate.netnih.govfrontiersin.org These amino acid changes can also alter the shape of the active channel, impeding this compound's entry into the binding site. frontiersin.orgresearchgate.netnih.govfrontiersin.org Crystal structures of ALS in complex with this compound have revealed the presence of a ThDP-peracetate adduct or a peracetate molecule trapped between ThDP and the inhibitor in the active site, indicating a modification of the thiamine (B1217682) pyrophosphate (ThDP) cofactor during inhibition. hep.com.cn Mutations in ALS can induce structural changes in its spatial conformation, leading to impaired or weakened binding with herbicides. frontiersin.orgnih.govcambridge.orgcambridge.org
Impact on Branched-Chain Amino Acid Biosynthesis Pathways
By inhibiting ALS, this compound prevents the formation of acetolactate, the precursor for valine and leucine, and acetohydroxybutyrate, the precursor for isoleucine. This disruption halts the biosynthesis of these crucial amino acids. epa.govpeptechbio.comresearchgate.netcabidigitallibrary.org Without these essential amino acids, plants cannot synthesize the proteins and enzymes necessary for growth and development. peptechbio.comufl.edu
Cellular and Physiological Responses in Susceptible Plant Species
The inhibition of BCAA synthesis by this compound leads to a cascade of cellular and physiological effects in susceptible plants, ultimately resulting in growth inhibition and death. peptechbio.com
Effects on Meristematic Tissue Development
This compound is translocated to the meristematic tissues, the primary sites of cell division and growth in plants. wa.govawiner.commsstate.edugoogle.com Inhibition of ALS in these tissues directly impacts cell division, leading to a cessation of growth. peptechbio.comwa.gov Susceptible plants exhibit symptoms such as chlorosis (yellowing) of the growing points, followed by tissue reddening and necrosis. wa.govawiner.com
Influence on Plant Growth Regulation and Development
Here is a table illustrating the effect of different this compound doses on foxtail millet plant height:
| This compound Dose | Plant Height Reduction (10 days after spraying) |
| Pot Experiment | 25.84–40.80% compared to control |
| Field Experiment (4X dose) | 49.20% compared to control |
Data derived from search result mdpi.com. Note: Specific dose units (e.g., X) are as presented in the source.
Another table shows the impact on leaf area:
| This compound Dose | Leaf Area Reduction (5 days after spraying, Pot Experiment) |
| This compound treated | 38.91–71.49% compared to control |
Data derived from search result mdpi.com. Note: Specific dose units (e.g., X) are as presented in the source.
Differential Metabolism in Tolerant Crops
Crop tolerance to this compound can be attributed to various mechanisms, including differential metabolism of the herbicide. In tolerant crops like rice, this compound can be metabolized, reducing its concentration at the site of action. epa.gov Studies have shown that this compound primarily degrades to a 5-OH metabolite and other minor metabolites in rice. epa.gov
In some weed species that have developed resistance to this compound, enhanced herbicide metabolism plays a significant role. For example, in resistant Echinochloa phyllopogon, faster oxidative metabolism of this compound has been observed compared to susceptible plants. ucdavis.edunih.gov This enhanced metabolism can be mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs). nih.govucdavis.edunih.govcambridge.orgresearchgate.netsbcpd.org The application of P450 inhibitors has been shown to reverse this compound resistance in some weed populations, indicating the involvement of these enzymes in detoxification. ucdavis.edunih.govcambridge.orgresearchgate.netsbcpd.orgawsjournal.org
In Eragrostis japonica, tolerance to this compound is attributed to a combination of lower ALS sensitivity, relatively higher ALS expression levels, and stronger metabolism mediated by CytP450s. cambridge.org
Here is a table comparing ALS activity inhibition in susceptible and tolerant Eragrostis japonica and Echinochloa crus-galli populations treated with this compound:
| Population | IC₅₀ (μM) | IC₅₀ Ratio (vs. JLGY-2019-S) |
| JLGY-2019-S (E. crus-galli, Susceptible) | 2.68 ± 1.21 | 1 |
| JHHY-2019-2 (E. japonica, Tolerant) | 32.88 ± 8.23 | 12.27 |
Data derived from search result cambridge.org. IC₅₀ represents the this compound concentration required to inhibit 50% of ALS activity.
Differential metabolism can also contribute to the varying levels of this compound residues found in different plant species or under different application methods. For instance, lower this compound residues were detected in rice treated by water dispersal compared to foliar spraying, while higher residues were found in E. crus-galli with foliar spraying. nih.gov
Enzyme Systems Involved in this compound Detoxification in Crop Plants
Crop tolerance to herbicides like this compound is often attributed to the plant's ability to metabolically detoxify the compound. This detoxification process typically involves enzyme systems such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucose-dependent glycosyltransferases (UGTs). cambridge.orgresearchgate.netnih.govplos.org
In rice (Oryza sativa L.), a this compound-tolerant crop, the herbicide undergoes oxidative metabolism, primarily through O-dealkylation of a methoxy (B1213986) group on the parent compound, leading to the formation of 5-OH-penoxsulam. ucdavis.edu This reaction is typically catalyzed by P450 enzymes. ucdavis.edu Studies have shown that this compound degradation rates are significantly higher in indica and japonica rice varieties compared to susceptible weeds like Echinochloa crus-galli. ucdavis.edu
Glutathione S-transferases (GSTs) also play a vital role in the detoxification of xenobiotics, including herbicides, in plants. nih.govresearchgate.net Research on Echinochloa phyllopogon, a weed that has evolved resistance to ALS-inhibiting herbicides, identified two GST genes (EpGST1 and EpGSTU6) with higher expression levels in resistant populations. nih.gov Overexpression of EpGST1 in Arabidopsis and rice significantly enhanced this compound resistance, suggesting its role in metabolism. nih.govacs.org In vitro assays confirmed that the recombinant GST1 protein had a stronger ability to metabolize this compound. nih.gov
UDP-glucose-dependent glycosyltransferases (UGTs) are another superfamily of enzymes involved in conjugating xenobiotics, a process important for detoxification. nih.govresearchgate.net While the specific role of UGTs in this compound detoxification in crops is less extensively documented than that of CYPs and GSTs in the provided search results, UGTs are generally recognized as key components of the plant xenome, working in coordination with GSTs and CYPs to detoxify foreign compounds. nih.govresearchgate.net
Studies on white oat (Avena sativa L.) tolerance to this compound have also indicated that metabolization is the likely mechanism of tolerance. researchgate.netscielo.brawsjournal.org The application of metabolic inhibitors, such as organophosphorus insecticides (malathion + chlorpyrifos), reduced the this compound tolerance of white oat cultivars, while the use of a safener (mefenpyr-diethyl), which can stimulate metabolization, increased tolerance. researchgate.netscielo.brawsjournal.org This further supports the importance of metabolic enzymes in crop tolerance.
Genotypic Variation in Crop Tolerance Mechanisms
Genotypic variation in crop tolerance to this compound has been observed among different cultivars and species. While this compound is generally considered safe for use in rice, with excellent safety demonstrated on both indica and japonica varieties at recommended use rates, some studies have reported variations in cultivar response. msstate.edunih.govresearchgate.net
Research evaluating the response of various commercial rice cultivars to this compound applications has shown that while many cultivars exhibit tolerance as evidenced by parameters like plant height, days to heading, and grain yield, root injury can occur, although rice often recovers without a negative impact on yield. msstate.eduresearchgate.net For example, studies reported significant reductions in root mass in certain long-grain rice cultivars after this compound application, yet grain yield was not negatively impacted and in some cases even increased at higher application rates, suggesting a recovery mechanism. msstate.edu
Differences in tolerance have also been noted when comparing different rice cultivars. While some studies found equivalent tolerance among certain long-grain cultivars, others observed differential tolerance among medium-grain cultivars to ALS-inhibiting herbicides like bispyribac-sodium (B1667525), which has a similar activity to this compound. msstate.edu
The basis for this genotypic variation in tolerance can be linked to differences in the efficiency and expression levels of detoxification enzymes. As discussed in Section 2.3.1, variations in the activity of enzymes like CYPs and GSTs can lead to different rates of herbicide metabolism among genotypes. cambridge.orgresearchgate.net While target-site resistance mechanisms, such as mutations in the ALS enzyme, are a common cause of herbicide resistance in weeds, crop tolerance is more often attributed to non-target site mechanisms like enhanced metabolism. cambridge.orgagronomyjournals.com
Studies investigating herbicide resistance in weeds like Eragrostis japonica have shown that tolerance to this compound can be due to a combination of factors, including lower ALS sensitivity, higher ALS expression levels, and stronger metabolism mediated by CYPs. cambridge.orgresearchgate.net While these findings are from weed studies, they highlight the potential mechanisms that could contribute to genotypic variation in tolerance observed in crop plants through natural variation in these same enzyme systems.
The ability of different crop genotypes to induce or constitutively express higher levels of detoxification enzymes, such as specific CYP or GST isoforms, can significantly influence their capacity to metabolize and thus tolerate this compound. Research into the safener inducibility of enzyme superfamilies like UGTs, GSTs, and CYPs in Arabidopsis and rice has shown that while major groupings of safened genes are conserved, the outcome with respect to enhanced herbicide tolerance varies between responsive cereals and non-responsive broadleaf crops. nih.gov This suggests that the genetic background of a plant plays a crucial role in the effectiveness of detoxification pathways.
Understanding the specific enzyme systems and genetic factors responsible for this compound detoxification in different crop genotypes is essential for developing herbicide application strategies that maximize weed control while ensuring crop safety across a range of cultivars.
Table 1: Examples of Enzyme Systems Involved in this compound Metabolism
| Enzyme Superfamily | Role in this compound Metabolism | Examples/Findings |
| Cytochrome P450s (CYPs) | Catalyze oxidative metabolism, including O-dealkylation. | Involved in the formation of 5-OH-penoxsulam in rice. ucdavis.edu Activity linked to this compound tolerance/resistance in weeds. cambridge.orgresearchgate.netnih.govresearchgate.netresearchgate.netuwa.edu.au |
| Glutathione S-transferases (GSTs) | Involved in conjugation of herbicides for detoxification. | EpGST1 in Echinochloa phyllopogon enhances this compound resistance. nih.govacs.org |
| UDP-glucose-dependent Glycosyltransferases (UGTs) | Involved in conjugating xenobiotics, including herbicides. | Part of the plant xenome involved in detoxification. nih.govresearchgate.net |
Table 2: this compound Tolerance Variation in Rice Cultivars (Illustrative based on findings)
| Rice Cultivar Type | Observed Tolerance/Injury Level (Illustrative) | Notes | Source (Illustrative) |
| Long-grain | Generally Tolerant, potential for root injury | Recovery from root injury observed, no negative impact on grain yield in some studies. msstate.eduresearchgate.net | msstate.eduresearchgate.net |
| Medium-grain | Varied Tolerance | Differential tolerance observed among some cultivars to similar ALS inhibitors. msstate.edu | msstate.edu |
| Indica | High Tolerance | Higher degradation rates compared to susceptible weeds. ucdavis.edu | ucdavis.edu |
| Japonica | High Tolerance | Higher degradation rates compared to susceptible weeds. ucdavis.edu | ucdavis.edu |
Molecular and Evolutionary Basis of Penoxsulam Resistance
Target-Site Resistance Mechanisms
Target-site resistance to penoxsulam involves alterations to the ALS enzyme, the herbicide's intended target. These alterations typically reduce the enzyme's sensitivity to this compound, preventing the herbicide from effectively inhibiting amino acid synthesis. The most common cause of TSR is specific amino acid substitutions in the ALS protein sequence, resulting from mutations in the ALS gene nih.govresearchgate.net.
Identification and Characterization of ALS Gene Mutations Conferring Resistance
Mutations in the ALS gene can lead to amino acid substitutions at specific conserved positions within the enzyme structure. These substitutions can alter the herbicide binding site, thereby reducing the affinity of this compound for the enzyme. Numerous studies have identified such mutations in this compound-resistant weed populations frontiersin.orgresearchgate.netnih.govresearchgate.netcambridge.org.
Specific Amino Acid Substitutions (e.g., Trp-574-Arg, Trp-574-Leu)
Several amino acid substitutions at key positions in the ALS enzyme have been linked to this compound resistance. Among the most commonly reported are mutations at position 574, particularly the substitution of Tryptophan (Trp) with Arginine (Arg) or Leucine (Leu) frontiersin.orgnih.govresearchgate.netsciopen.comnih.govcambridge.orggenedenovo.combioone.orgnih.govacs.orgx-mol.netawsjournal.org. The Trp-574-Arg mutation has been identified in Echinochloa crus-galli populations resistant to this compound researchgate.netgenedenovo.comnih.govacs.orgx-mol.net. Similarly, the Trp-574-Leu mutation has been detected in highly resistant E. crus-galli populations and is considered a main mechanism for this compound resistance in this species frontiersin.orgsciopen.comcambridge.orgbioone.org. This mutation has also been reported in other weed species conferring resistance to ALS inhibitors nih.govcambridge.orgawsjournal.org.
Other reported mutations conferring resistance to ALS inhibitors, including this compound in some cases, occur at positions such as Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Ser-653, and Gly-654 researchgate.netresearchgate.net. For instance, a Pro-197-Ser substitution has been found in Echinochloa phyllopogon resistant to this compound cambridge.orgresearchgate.net. A novel Phe-206-Leu mutation has also been identified as conferring this compound resistance in E. crus-galli nih.gov.
Here is a table summarizing some reported ALS amino acid substitutions associated with this compound resistance:
| Weed Species | Amino Acid Substitution | Reference |
| Echinochloa crus-galli | Trp-574-Arg | researchgate.netgenedenovo.comnih.govacs.orgx-mol.net |
| Echinochloa crus-galli | Trp-574-Leu | frontiersin.orgsciopen.comcambridge.orgbioone.org |
| Echinochloa crus-galli | Phe-206-Leu | nih.gov |
| Echinochloa phyllopogon | Pro-197-Ser | cambridge.orgresearchgate.net |
| Echinochloa crus-galli | Pro-197-His/Leu | frontiersin.orgnih.gov |
| Capsella bursa-pastoris | Pro197-Ser + Trp574-Leu | nih.gov |
Impact of Mutations on ALS Enzyme Sensitivity to this compound
Amino acid substitutions in the ALS gene can significantly reduce the sensitivity of the ALS enzyme to this compound. Studies have shown that resistant populations with specific mutations require substantially higher concentrations of this compound to inhibit ALS activity by 50% (IC50) compared to susceptible populations cambridge.orgnih.govgenedenovo.com. For example, E. crus-galli populations with the Trp-574-Arg mutation showed an 8.4-fold decrease in ALS sensitivity to this compound in vitro genedenovo.com. An E. phyllopogon population with a Pro-197-Ser substitution in the ALS-2 gene required 13.7 times higher this compound concentrations for 50% ALS inhibition cambridge.org. Molecular docking studies have provided insights into how these mutations affect binding. The Trp-574-Leu mutation, for instance, can reduce the enzyme's ability to bind to the triazole-pyrimidine ring of this compound by decreasing π–π stacking interactions frontiersin.orgnih.govnih.gov. Pro-197 substitutions (e.g., Pro-197-His/Leu) can impair binding to the benzene (B151609) ring by altering hydrogen bonds and hydrophobic interactions, and may also change the shape of the active site, hindering this compound entry frontiersin.orgnih.govnih.gov.
Data on the impact of mutations on ALS enzyme sensitivity:
| Weed Species | Mutation | ALS Sensitivity (IC50 R/S Ratio) | Reference |
| Echinochloa crus-galli | Trp-574-Arg | 8.4-fold lower sensitivity | genedenovo.com |
| Echinochloa phyllopogon | Pro-197-Ser | 13.7-fold higher IC50 | cambridge.org |
| Echinochloa crus-galli | Trp-574-Leu | 4.12-fold higher IC50 | frontiersin.org |
| Echinochloa crus-galli | Phe-206-Leu | 8-fold lower sensitivity | nih.gov |
Expression Analysis of ALS Genes in Resistant Populations
In addition to mutations, changes in the expression levels of ALS genes can also contribute to target-site resistance, although this mechanism is less common for this compound compared to mutations researchgate.netnih.gov. Some studies have investigated ALS gene expression in resistant weed populations. For example, one study on a highly this compound-resistant E. crus-galli population found that the relative expression level of ALS was 2.26 times higher than in a susceptible population at 12 hours after this compound treatment sciopen.com. This suggests that increased production of the target enzyme could contribute to resistance by providing more enzyme molecules for the herbicide to bind to, effectively diluting the herbicide's effect. However, other studies have reported no significant difference in ALS gene expression or even lower expression in resistant populations compared to susceptible ones, indicating that overexpression is not a universal mechanism for this compound resistance researchgate.netnih.gov.
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site, without any alteration to the target enzyme itself nih.govcambridge.orgmdpi.com. NTSR is often more complex than TSR and can involve reduced herbicide uptake or translocation, or enhanced herbicide metabolism cambridge.orgacs.org. Enhanced metabolism, primarily mediated by metabolic enzymes, is a significant NTSR mechanism for this compound resistance researchgate.netsbcpd.orgnih.govx-mol.netcambridge.orgacs.orgacs.orgucdavis.edunih.gov.
Role of Cytochrome P450 Monooxygenases in this compound Metabolism
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a crucial role in the detoxification of xenobiotics, including herbicides, in plants cambridge.orgacs.orgucdavis.edu. Enhanced metabolism of this compound by P450 enzymes has been identified as a key NTSR mechanism in resistant weed populations, particularly in Echinochloa species researchgate.netsbcpd.orgnih.govx-mol.netcambridge.orgacs.orgacs.orgucdavis.edunih.govuwa.edu.au.
Studies using P450 inhibitors, such as malathion (B1675926) and 1-aminobenzotriazole (B112013) (ABT), have demonstrated that inhibiting P450 activity can significantly reverse this compound resistance in resistant populations researchgate.netsbcpd.orggenedenovo.comnih.govx-mol.netcambridge.orgacs.orgucdavis.edunih.govuwa.edu.au. This provides strong evidence for the involvement of P450s in this compound detoxification. For example, malathion treatment reduced this compound resistance in resistant E. crus-galli and E. phyllopogon populations sbcpd.orgcambridge.orgacs.orgucdavis.edunih.govuwa.edu.au.
Metabolism studies using radiolabeled this compound have shown that resistant plants can metabolize the herbicide faster than susceptible plants, leading to a higher proportion of inactive metabolites and less of the active parent compound sbcpd.orgacs.orgucdavis.edunih.govuwa.edu.au. In E. phyllopogon, resistant plants exhibited a 2.8 times faster oxidative metabolism of 14C-penoxsulam than susceptible plants acs.orgucdavis.edu. Specific P450 genes have been implicated in this compound metabolism. For instance, CYP81A12, CYP81A21, and CYP81A68 have been associated with metabolic resistance to this compound in Echinochloa species uwa.edu.auresearchgate.net. Overexpression of these genes has been observed in resistant populations, and transgenic plants expressing these genes have shown resistance to this compound uwa.edu.auresearchgate.net. RNA sequencing and qRT-PCR analyses have identified several P450 genes that are upregulated in resistant E. crus-galli populations treated with this compound, further supporting their role in metabolism-based resistance researchgate.netnih.govx-mol.netnih.govuwa.edu.au.
Data on the role of P450s in this compound metabolism:
| Weed Species | Observation | Reference |
| Echinochloa crus-galli | Resistance reversed by P450 inhibitors | researchgate.netgenedenovo.comnih.govx-mol.netuwa.edu.au |
| Echinochloa phyllopogon | Resistance reversed by malathion; faster this compound metabolism | sbcpd.orgcambridge.orgacs.orgucdavis.edu |
| Echinochloa japonica | Tolerance reversed by P450 inhibitors; higher P450 reductase activity | cambridge.org |
| Echinochloa spp. | CYP81A12, CYP81A21, CYP81A68 associated with metabolic resistance | uwa.edu.auresearchgate.net |
| Echinochloa crus-galli | Upregulation of specific CYP450 genes (e.g., CYP71C42, CYP71D55) in resistant plants | nih.gov |
In addition to P450s, other enzymes like glutathione (B108866) S-transferases (GSTs) can also contribute to this compound metabolism and resistance, often acting in conjunction with P450s researchgate.netgenedenovo.comnih.govx-mol.netacs.orgnih.gov.
Gene Expression Profiles of P450 Enzymes in Resistant Weeds
Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes known to play a significant role in the metabolic detoxification of herbicides in plants nih.govcambridge.orgnih.gov. Studies on this compound-resistant weed populations have revealed altered gene expression profiles of P450 enzymes compared to susceptible populations cambridge.orgnih.gov.
In Echinochloa glabrescens resistant to this compound, transcriptome sequencing identified 233 differentially expressed P450 genes. Quantitative PCR validation of selected candidate genes showed significantly higher relative expression levels in the resistant population after this compound treatment nih.gov. Among these, twenty-three P450 genes from various subfamilies (e.g., CYP72A, CYP81E) were upregulated nih.gov. Similarly, in a this compound-resistant Echinochloa crus-galli population, RNA-Seq and qRT-PCR indicated that 15 P450 genes were upregulated by this compound treatment researchgate.net. Another study on E. crus-galli found that the expression levels of CYP81A18, CYP81A12, and CYP81A21 genes were significantly increased in a resistant population researchgate.net. In Eragrostis japonica tolerant to this compound, the expression level of genes encoding ALS was approximately 2-fold higher than in the susceptible population after treatment cambridge.org. The activity of NADPH-dependent cytochrome P450 reductase, an enzyme associated with P450 activity, was also significantly higher (approximately 7-fold) in the tolerant E. japonica compared to the sensitive population after this compound treatment cambridge.org.
These findings suggest that the increased expression of specific P450 genes contributes to enhanced this compound metabolism and subsequent resistance in weed species.
Inhibitor Studies to Confirm P450 Involvement
Inhibitor studies using known P450 inhibitors have provided further evidence for the involvement of these enzymes in this compound resistance sbcpd.orgcambridge.orgresearchgate.netnih.govacs.org. These studies typically involve co-applying the herbicide with a P450 inhibitor and observing whether the level of resistance is reduced.
In this compound-resistant Eragrostis japonica, tolerance was significantly reversed by three cytochrome P450 monooxygenase inhibitors: 1-aminobenzotriazole (ABT), piperonyl butoxide (PBO), and malathion cambridge.org. Similarly, in resistant Echinochloa glabrescens, the GR50 (the herbicide dose causing 50% growth reduction) of the resistant population decreased substantially after treatment with PBO and malathion nih.gov. Malathion also synergized this compound activity against resistant Echinochloa phyllopogon, and HPLC assays showed that malathion inhibited this compound metabolism in resistant plants sbcpd.orgacs.orgnih.gov. Pre-treatment with thiobencarb, which can induce P450 activity, antagonized this compound toxicity in resistant E. phyllopogon, further supporting P450 involvement sbcpd.orgacs.orgnih.govucdavis.edu. In Echinochloa crus-galli, resistance to this compound was significantly reversed by two P450 inhibitors and one GST inhibitor researchgate.net. Another study on E. crus-galli showed that the enzyme inhibitors piperonyl butoxide, malathion, and 4-chloro-7-nitrobenzoxadiazole reversed this compound resistance researchgate.net.
These inhibitor studies collectively demonstrate that inhibiting P450 activity reduces this compound resistance, confirming the role of P450-mediated metabolism in resistant weed populations.
Contribution of Glutathione S-Transferases (GSTs) to Metabolic Resistance
Glutathione S-transferases (GSTs) are another important family of enzymes involved in the detoxification of herbicides through conjugation with glutathione nih.govnih.govfrontiersin.orgacs.org. Their contribution to this compound resistance has been investigated in several weed species.
Characterization of GST Activity and Gene Expression
Studies have characterized GST activity and gene expression profiles in this compound-resistant weeds to assess their role in resistance researchgate.netfrontiersin.orgacs.org.
In a this compound-resistant Echinochloa crus-galli population, elevated GST enzyme activity and gene expression encoding GSTs (specifically GST1-1, GST1-2, GST1-3) were observed compared to the sensitive population researchgate.netfrontiersin.org. Another study on E. crus-galli also found increased GST enzyme activity in resistant plants researchgate.net. In Echinochloa phyllopogon, two GST genes (EpGST1 and EpGSTU6) showed higher expression levels in resistant populations acs.orgacs.org. In vitro assays with recombinant EpGST1 protein demonstrated its stronger ability to metabolize this compound acs.orgacs.org. Overexpression of EpGST1 in Arabidopsis and rice significantly enhanced this compound resistance acs.org. The expression levels of GST1 in E. phyllopogon were significantly upregulated following treatment with this compound acs.org.
While some studies indicate GST involvement, others have found limited or no significant changes in GST expression or activity in certain this compound-resistant populations cambridge.orgresearchgate.net. For example, in Eragrostis japonica, no significant changes in GR50 were found when this compound was applied with the GST inhibitor NBD-Cl, suggesting that GSTs are not involved in this compound tolerance in this species cambridge.org. In one Echinochloa crus-galli population, transcriptome sequencing showed almost no significant difference in the expression of GST metabolic enzyme genes between resistant and sensitive populations, with only one GST-U1 showing significant induction researchgate.net.
These findings suggest that the contribution of GSTs to this compound resistance can vary depending on the weed species and even among different populations of the same species. Where involved, increased GST activity and/or gene expression contribute to resistance by enhancing the metabolic detoxification of this compound.
Other Metabolic Pathways Implicated in this compound Detoxification
Beyond P450s and GSTs, other metabolic pathways and enzymes may also contribute to this compound detoxification in resistant weeds nih.govcambridge.orgnih.gov. While research specifically on this compound and other metabolic pathways is less extensive than for P450s and GSTs, general mechanisms of herbicide metabolism in plants provide context.
Enzymes related to non-target-site resistance (NTSR) include glycosyltransferases, ATP-binding cassette transporters, oxidases, esterases, hydrolases, and peroxidases nih.govcambridge.org. These enzymes can be involved in various metabolic processes such as conjugation with sugars (glycosylation) or transport of the herbicide or its metabolites nih.govnih.gov.
In Echinochloa phyllopogon resistant to this compound, activities of antioxidant enzymes like peroxidase, superoxide (B77818) dismutase, and catalase were significantly enhanced after this compound treatment acs.orgacs.org. This suggests a potential role of these enzymes, possibly in conjunction with GSTs, in metabolizing this compound into less toxic compounds acs.org.
While specific details on the direct role of these other pathways in this compound detoxification are still emerging, their known involvement in general herbicide metabolism suggests they could play a contributing role in some resistant weed populations.
Multi-Herbicide Resistance Patterns Involving this compound
The evolution of resistance to one herbicide can sometimes result in resistance to other herbicides, a phenomenon known as cross-resistance or multiple resistance nih.gov. This compound resistance is often observed in weed populations that have also developed resistance to other herbicides, particularly those with the same mode of action (ALS inhibitors) or even different modes of action, often mediated by metabolic resistance mechanisms sbcpd.orgresearchgate.netsciopen.comresearchgate.net.
Cross-Resistance to Other ALS Inhibitors
Given that this compound is an ALS inhibitor, cross-resistance to other herbicides that target the same enzyme is a common pattern in resistant weed populations sciopen.commdpi.com. This can be due to target-site mutations in the ALS gene that confer resistance to multiple ALS inhibitors, or due to non-target-site mechanisms like enhanced metabolism that can detoxify several herbicides researchgate.netsciopen.comresearchgate.netresearchgate.net.
In Echinochloa crus-galli populations resistant to this compound, cross-resistance to other ALS inhibitors such as bispyribac-sodium (B1667525), pyribenzoxim (B1679939), and imazamox (B1671737) has been reported researchgate.netsciopen.comresearchgate.net. One study found a this compound-resistant E. crus-galli population that also exhibited resistance to pyribenzoxim and bispyribac-sodium researchgate.net. Another resistant E. crus-galli population showed high-level resistance to this compound and varying levels of cross-resistance to bispyribac (B138428) sodium, pyribenzoxim, and imazamox sciopen.com. A different population of E. crus-galli var. zelayensis resistant to this compound was also cross-resistant to bispyribac-sodium and pyribenzoxim researchgate.net.
Cross-resistance patterns can vary depending on the specific resistance mechanism present in the weed population mdpi.com. For instance, a Pro197Ser mutation in the ALS gene of Echinochloa spp. has been linked to cross-resistance to this compound, imazamox, azimsulfuron, and byspiribac-sodium mdpi.com. In Echinochloa phyllopogon, cross-resistance to this compound has been observed in populations with pre-existing P450-mediated resistance to other herbicides sbcpd.org.
These findings highlight the importance of understanding cross-resistance patterns for developing effective weed management strategies that involve rotating or mixing herbicides with different modes of action.
Co-Resistance to Herbicides with Different Modes of Action
Weed biotypes resistant to this compound, an ALS inhibitor, can also exhibit co-resistance (or multiple resistance) to herbicides with different modes of action (MoAs). This occurs when a single weed biotype possesses resistance mechanisms that confer tolerance to multiple herbicides from different chemical groups or with distinct target sites nih.govmdpi.commdpi.com.
Studies have documented instances of this compound-resistant weed populations displaying resistance to other herbicide groups. For example, some Echinochloa species resistant to this compound have also shown resistance to acetyl-CoA carboxylase (ACCase) inhibitors and auxin mimics like quinclorac (B55369) researchgate.netresearchgate.netgenedenovo.comresearchgate.net. Research on Italian ryegrass (Lolium multiflorum) has found populations with multiple resistance to ALS inhibitors (including this compound), ACCase inhibitors, and photosystem II inhibitors mdpi.com. This co-resistance can be mediated by target-site resistance (TSR) mechanisms, non-target-site resistance (NTSR) mechanisms, or a combination of both nih.govmdpi.comnih.gov. NTSR mechanisms, such as enhanced herbicide metabolism by enzymes like cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs), are particularly noted for conferring broad-spectrum resistance to herbicides with different MoAs nih.govresearchgate.netresearchgate.netgenedenovo.commdpi.comnih.govresearchgate.net. For instance, enhanced P450-mediated metabolism has been identified as a mechanism conferring resistance to this compound and other herbicides in Echinochloa phyllopogon researchgate.netsbcpd.org.
Population Genetics and Ecology of this compound Resistance Evolution
The evolution of this compound resistance is a dynamic process influenced by population genetic and ecological factors. Understanding these factors is crucial for predicting the emergence and spread of resistant biotypes and developing effective management strategies caws.org.nz.
Spread and Spatial Distribution of Resistant Biotypes
The spread and spatial distribution of this compound-resistant biotypes are influenced by factors such as seed dispersal, pollen flow, and agricultural practices mdpi.comcaws.org.nz. Repeated use of this compound in the same fields creates strong selection pressure, favoring the survival and reproduction of resistant individuals epa.govbioone.orgunipd.it. This can lead to the dominance of resistant biotypes within a weed population in a specific area epa.gov.
Studies on the spatial distribution of herbicide resistance, including resistance to ALS inhibitors like this compound, have shown that resistant populations can be localized initially but can spread over time bioone.orgresearchgate.net. The movement of contaminated seeds (e.g., through farm machinery or irrigation water) and gene flow via pollen can facilitate the dispersal of resistance alleles to new areas mdpi.comcaws.org.nz. The intensity of selection pressure and the initial frequency of resistance alleles in a population also play significant roles in the rate and extent of spread unipd.it.
Evolutionary Pressures Driving Resistance Development
The primary evolutionary pressure driving this compound resistance development is the intense and repeated application of this compound and other ALS-inhibiting herbicides epa.govbioone.orgcabidigitallibrary.orgunipd.it. This compound, like other ALS inhibitors, exerts strong selection pressure due to its high efficacy on susceptible plants and, in some formulations, soil residual activity bioone.org.
The genetic basis of resistance, including the presence of pre-existing resistance alleles at low frequencies in weed populations, is a prerequisite for resistance evolution under selection pressure mdpi.comunipd.it. Point mutations in the ALS gene are a common mechanism of TSR to this compound and other ALS inhibitors embrapa.brbioone.orgmdpi.comresearchgate.netfrontiersin.org. Specific amino acid substitutions at positions such as Pro-197 and Trp-574 in the ALS enzyme are known to confer varying levels and patterns of resistance to ALS inhibitors, including this compound embrapa.brbioone.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.com. NTSR mechanisms, particularly enhanced metabolism, also contribute significantly to resistance and can evolve under repeated herbicide exposure nih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net. The continuous use of herbicides with the same MoA selects for individuals possessing these resistance traits, leading to an increase in their frequency within the population over successive generations epa.govbioone.orgunipd.it.
Strategies for Resistance Management and Mitigation
Effective management of this compound resistance requires the implementation of integrated strategies aimed at reducing selection pressure and diversifying weed control methods epa.govwi.govcabidigitallibrary.orgwa.gov.
Molecular Diagnostics for Resistance Detection
Molecular diagnostics play a crucial role in the early detection and monitoring of herbicide resistance, including resistance to this compound mdpi.commdpi.comwho.int. These methods can identify the specific genetic mutations (TSR) or metabolic mechanisms (NTSR) present in weed populations, even before widespread field control failures are observed mdpi.comwho.int.
Techniques such as PCR-based assays, DNA sequencing, and, more recently, next-generation sequencing (NGS) can detect known resistance-conferring mutations in the ALS gene researchgate.netwho.int. Biochemical assays can assess enzyme activity and identify enhanced metabolism as a resistance mechanism researchgate.netsbcpd.org. Rapid in-season quick (RISQ) tests are also being developed for detecting resistance to herbicides like this compound in weeds such as Echinochloa species mdpi.com. Early detection through molecular diagnostics allows for timely intervention and the implementation of appropriate resistance management strategies, preventing the further spread of resistant biotypes mdpi.com.
Integrated Resistance Management Approaches
Integrated resistance management (IRM) approaches are essential for the sustainable control of weeds and the mitigation of this compound resistance epa.govwi.govcabidigitallibrary.orgwa.gov. IRM involves combining multiple weed control tactics to reduce reliance on a single herbicide MoA and minimize the selection pressure for resistance epa.govembrapa.brcabidigitallibrary.orgwa.gov.
Key components of IRM for this compound resistance include:
Herbicide Rotation and Mixtures: Rotating between herbicides with different MoAs or using tank mixtures of herbicides from different groups is a cornerstone of resistance management epa.govembrapa.brcabidigitallibrary.orgwa.gov. This reduces the likelihood that weeds resistant to one MoA will survive and reproduce.
Cultural Control Methods: Implementing cultural practices that promote crop competitiveness and suppress weed growth can reduce weed pressure and the need for herbicide applications. Examples include using competitive crop varieties, optimizing planting density and timing, and employing appropriate fertilization practices epa.gov.
Mechanical and Physical Control: Mechanical weed control methods, such as tillage, and physical methods can be used to control weeds that survive herbicide applications and prevent seed production by resistant plants epa.gov.
Monitoring and Scouting: Regular scouting of fields to monitor weed populations and identify potential control failures is critical for early detection of resistance epa.gov. If resistance is suspected, steps should be taken to prevent seed set of surviving weeds epa.gov.
Utilizing Herbicides with Different MoAs: Incorporating herbicides with MoAs other than ALS inhibition into the weed management program is vital. This includes herbicides targeting different biochemical pathways or physiological processes in weeds embrapa.brcabidigitallibrary.orgwa.gov.
By integrating these diverse approaches, the selection pressure for this compound resistance can be significantly reduced, helping to preserve the efficacy of this compound and other valuable herbicides for future weed management.
Environmental Behavior and Fate of Penoxsulam
Dissipation Pathways in Environmental Compartments
Penoxsulam degrades through different transformation mechanisms, resulting in the formation of multiple transformation products epa.govepa.gov.
Aqueous Photodegradation Kinetics and Mechanisms
Aqueous photodegradation is a significant dissipation pathway for this compound in water, especially in clear and shallow conditions with sufficient sunlight exposure, such as those found in rice paddies before the development of a full crop canopy epa.govcabidigitallibrary.org. The rate of photodegradation in water can be rapid nih.gov. Studies have shown that this compound is stable to hydrolysis but dissipates rapidly through aqueous photolysis in clear, shallow waters epa.gov. The rate of photodegradation can follow first-order kinetics researchgate.netnih.govtandfonline.com. Half-lives for aqueous photodegradation under UV light and sunlight have been reported in the range of 51.89-73.41 hours and 62.70-97.09 hours, respectively, in the presence or absence of a sensitizer (B1316253) in aqueous methanol (B129727) and acetonitrile (B52724) systems researchgate.netnih.govtandfonline.com. In pure water under UV-Vis irradiation, photodegradation also follows first-order kinetics fao.orgnih.gov. Photodegradation in water can be accelerated by the presence of nitrate (B79036) and nitrite, but not ammonium (B1175870) fao.orgnih.govresearchgate.net.
Identification of Photoproducts and Their Transformation Pathways
Aqueous photodegradation of this compound proceeds via several possible pathways, including cleavage of the sulfonamide bridge, stepwise degradation of the triazolopyrimidine system and its substituents, and photooxidation of the sulfonyl group acs.orgacs.org. Seven major photoproducts have been identified, with six of them characterized fao.orgnih.govacs.orgacs.org. Plausible mechanisms of phototransformation include hydrolysis, photooxidation of the sulfonamide group, breaking of the sulfonamide bond, and loss of amino and sulfonic acid groups researchgate.netnih.govtandfonline.com. Other identified pathways include rearrangement, triazole ring cleavage, and hydroxylation fao.orgnih.gov. Some identified photodegradation products may be rapidly biodegraded or not formed in significant amounts under environmental conditions acs.orgacs.org. One photoproduct, TPSA (5,8-dimethoxyl epa.govepa.govresearchgate.nettriazolo-[1,5-c]pyrimidin-2-ylsulfamic acid), can be found in water as a result of this compound photolysis ucdavis.edu.
Biotic Degradation in Soil and Water Systems
Biotic degradation contributes to the dissipation of this compound in both soil and water systems epa.govepa.gov. In terrestrial environments, dissipation occurs through aerobic soil degradation epa.gov. In aqueous environments, biotic degradation is a slower process compared to photolysis, particularly when sunlight penetration is limited in turbid or shaded waters epa.gov. This compound is expected to biodegrade rapidly in soil under aerobic conditions, with reported half-lives ranging from 22 to 58 days at 20 °C nih.gov. The anaerobic half-life at 20 °C is reported as 6.6 days nih.gov. Microbial degradation is considered the main metabolic pathway of this compound in soil under dark conditions researchgate.net.
Microbial Degradation Pathways and Metabolites
Microbial degradation of this compound in flooded rice field soils has shown half-lives ranging between 2 and 13 days, with increased rates observed in systems with steeper redox gradients nih.govresearchgate.net. The main pathway of microbial transformation processes involves the degradation of the triazolopyrimidine system and its substituents nih.govresearchgate.net. Two transient metabolites were identified in flooded rice field soils that temporarily exceeded 5% of the initial mass of this compound nih.govresearchgate.net.
Major metabolites found in soil after this compound application include 5-OH-penoxsulam, BSTCA (3-[[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-5-carboxylic acid), and its transient intermediate BSTCA-methyl ucdavis.edu. Other minor products from microbial degradation can include 2-amino-TP (5,8-dimethoxyl epa.govepa.govresearchgate.nettriazolo-[1,5-c]pyrimidin-2-amine), 5,8-diOH-penoxsulam, and BST (2-(2,2-difluoroethyoxy)-N-1H-1,2,4-triazol-3-yl-6-(trifluoromethyl)benzenesulfonamide) ucdavis.edu. The cleavage of the sulfonamide bridge has also been identified as a major metabolic pathway in soil degradation studies nih.gov.
Volatilization and Sorption Dynamics
Volatilization of this compound from soil and water is not expected to be a significant dissipation pathway due to its low vapor pressure and Henry's Law constant epa.govepa.govnih.gov. This compound is considered essentially nonvolatile from water surfaces and moist soil nih.gov.
This compound does not bind strongly to soil or sediment and is expected to be very mobile in both aqueous and terrestrial environments epa.govnih.gov. The adsorption coefficients in paddy soil have been reported to be related to soil pH mdpi.com. The low sorption coefficient (0.2-5.1) indicates its high mobility cabidigitallibrary.org.
Mobility and Transport in Agroecosystems
This compound's high mobility in soil and water suggests a potential for transport within agroecosystems epa.govresearchgate.net. As a very mobile compound, it does not bind strongly to soil or sediment epa.gov. Mobility data for some degradation products, including BSTCA, 5-OH-penoxsulam, and BST, indicate environmental mobility roughly equivalent to the parent compound epa.gov. However, data regarding the mobility of other transformation products or combined parent/degradate residues may be limited epa.gov.
This compound can enter surface waters through spray drift and particulate drift during application, or through the subsequent release of paddy water epa.gov. Runoff from rice fields has resulted in this compound residues in adjacent pond water researchgate.netresearchgate.net. While rice paddies are typically designed to limit water escape, transport via water movement is a possibility epa.gov.
Leaching Potential in Soil Profiles
This compound exhibits a tendency to leach through soil profiles asianpubs.orgresearchgate.net. Studies have shown that this compound can leach to depths of 30–50 cm in various soil types tandfonline.com. The degree of leaching is influenced by factors such as application rate, soil type, and rainfall tandfonline.com. Soils with lower organic matter and clay content, such as loamy sand, tend to show greater mobility of this compound compared to soils with higher organic matter and clay content, like clay loam tandfonline.com. While this compound was detected in soil columns, residues in leachate were often below the limit of quantification in some studies, indicating that while it moves through the soil, the concentration in the water that drains away might be low tandfonline.com. However, other sources suggest that due to its weak adsorption to soil and sediment, leaching into groundwater is likely, and some persistent degradates are also mobile and likely to leach into groundwater wi.gov.
Off-Site Movement via Runoff and Spray Drift
Off-site movement of this compound can occur through runoff and spray drift epa.govepa.gov. For rice paddy applications, this compound can reach surface waters through the release of paddy water, spray drift, and particulate drift during application epa.govepa.gov. Rainfall can further enhance the runoff of this compound from treated fields into adjacent water bodies researchgate.net. Applying the product in calm weather conditions when rain is not expected for at least 24 hours can help minimize runoff and drift sinoagrochem.com.cn. Maintaining a vegetative buffer strip between treated areas and surface water features can also reduce the potential for this compound to enter water bodies via runoff and sediment epa.gov. Spray drift from aerial and ground applications of liquid formulations has been modeled to estimate buffer zones epa.govepa.gov.
Persistence and Residue Dynamics
This compound is generally not expected to be highly persistent in the environment epa.govepa.gov. Its dissipation occurs through various mechanisms, including photolysis and biodegradation epa.govepa.gov. However, some of its transformation products may exhibit greater persistence than the parent compound epa.govwi.govepa.gov.
Half-Life Determination in Various Environmental Matrices
The half-life of this compound varies depending on the environmental matrix and conditions. In soil, aerobic half-lives have been reported to range from 22 to 58 days, while anaerobic half-lives can be shorter, around 6.6 days nih.govrayfull.com. Photodegradation can also rapidly dissipate this compound from soil, with half-lives ranging from 5.2 to 12.8 days nih.govrayfull.com. Field studies have shown soil half-lives ranging from 5.9 to 48.5 days, influenced by soil type and location epa.gov. In water, this compound is stable to hydrolysis but dissipates through aqueous photolysis, especially in clear, shallow water epa.govwi.gov. Water half-lives have been reported between 2.9 and 26.5 days due to rapid photodegradation nih.govrayfull.com. In aquatic field studies, water half-lives ranged from 11.0 to 24.8 days epa.gov. The rate of degradation in water is highly dependent on sunlight exposure; it degrades faster in shallow, clear water than in turbid or shaded conditions cabidigitallibrary.orgwi.gov. This compound dissipated in Florida pond sediment with half-lives ranging from 7.8 to 34.5 days in one study epa.gov.
Here is a summary of reported half-life values for this compound:
| Environmental Matrix | Half-Life Range (days) | Conditions/Notes | Source(s) |
| Soil (Aerobic) | 22 - 58 | Biodegradation | nih.govrayfull.com |
| Soil (Anaerobic) | 6.6 | Biodegradation | nih.govrayfull.com |
| Soil (Photolysis) | 5.2 - 12.8 | Photodegradation | nih.govrayfull.com |
| Soil (Field) | 5.9 - 48.5 | Varies with soil type and location | epa.gov |
| Water | 2.9 - 26.5 | Photodegradation | nih.govrayfull.com |
| Water (Aquatic Field) | 11.0 - 24.8 | Varies with application and study | epa.gov |
| Sediment (Aquatic) | 7.8 - 34.5 | Varies with application and study | epa.gov |
| Water | 12 - 38 | Light and microbes, faster in clear/shallow water | wi.gov |
| Soil | 7.32 and 10.4 | Paddy soil | researchgate.netresearchgate.netresearchgate.net |
Long-Term Environmental Residue Studies
Long-term environmental residue studies provide insight into the persistence of this compound and its degradates over extended periods. While this compound itself may dissipate relatively quickly, some of its degradation products can be more persistent epa.govwi.govepa.gov. Eleven major transformation products have been identified, with six reaching peak concentrations at study termination, indicating potentially greater persistence than the parent compound epa.govepa.gov. One degradation product has been reported to have a half-life ranging from 67 to 770 days wi.gov. In terrestrial field studies, carryover of residues, detected as the degradate BSTCA, was observed at 8.8% of the applied this compound after 150 days epa.gov. BSTCA itself showed a calculated half-life of 88.9 to 110 days in soil epa.gov. Studies in rice paddy systems have detected this compound residues in paddy straw at harvest, although residues in rice grains were below detectable limits in some cases researchgate.netresearchgate.netresearchgate.netresearchgate.net. Runoff from rice fields has resulted in this compound residues in adjacent pond water researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Ecotoxicological Assessments of Penoxsulam
Impact on Non-Target Aquatic Organisms
Aquatic ecosystems can be inadvertently contaminated by herbicides through agricultural runoff or direct application, posing risks to various organisms inhabiting these environments cabidigitallibrary.orgresearchgate.net. Penoxsulam's mobility in water and its persistence, particularly in light-limited conditions or through certain degradation products, contribute to its potential environmental impact cabidigitallibrary.orgepa.govwi.gov.
Acute and Chronic Toxicity to Fish Species (e.g., Labeo rohita, Rhamdia sp., Cyprinus carpio)
Studies indicate that this compound is practically nontoxic to freshwater fish on an acute basis wi.govepa.gov. For instance, a 96-hour acute toxicity study with juvenile Common Carp (B13450389) (Cyprinus carpio) exposed to this compound at 101 ppm active ingredient (a.i.) showed no mortality or sub-lethal effects, resulting in a 96-hour LC50 of >101 ppm a.i. epa.gov. This categorizes this compound as practically nontoxic to this species under acute exposure epa.gov.
However, research on the toxicological responses of fish exposed to this compound under field or sub-chronic conditions reveals adverse effects afjbs.comresearchgate.net.
Exposure to this compound can induce significant histopathological alterations in the vital organs of fish, including the liver, gills, and kidney afjbs.comafjbs.com. Studies on Labeo rohita exposed to this compound have shown dose-dependent increases in histopathological changes across these tissues, indicative of cellular-level toxicity afjbs.com. Observed changes in the liver include hepatocyte vacuolation, which suggests disruptions in normal cellular function and metabolism afjbs.com. Alterations in the gills and kidney further underscore the systemic stress and organ-specific toxicity caused by this compound afjbs.com. These findings align with documented impacts of other herbicides on aquatic organisms, which can lead to oxidative stress and subsequent cellular damage in these organs afjbs.com.
This compound exposure has been shown to induce oxidative stress in the tissues of fish such as Cyprinus carpio and Rhamdia sp. researchgate.net. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system nih.gov. Studies have observed increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the brain and muscle tissue of exposed fish researchgate.netnih.gov.
Furthermore, this compound can inhibit the activity of key enzymes. Acetylcholinesterase (AChE) activity has been found to be inhibited in both the brain and muscle tissues of Rhamdia sp. and Cyprinus carpio following this compound exposure researchgate.netnih.gov. The degree of inhibition can vary between species, with greater inhibition observed in carp compared to silver catfish (Rhamdia sp.) in some studies researchgate.netnih.gov. Changes in antioxidant enzyme activities, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR), have also been reported, indicating that this compound can alter the enzymatic antioxidant defense system in fish researchgate.netnih.gov.
Here is a summary of some observed biochemical effects in Rhamdia sp. and Cyprinus carpio:
| Species | Tissue | Biochemical Marker | Observed Effect |
| Rhamdia sp. | Brain | Malondialdehyde (MDA) | Decreased |
| Rhamdia sp. | Muscle | Malondialdehyde (MDA) | Increased significantly |
| Rhamdia sp. | Brain | Protein Carbonyl | Increased |
| Rhamdia sp. | Muscle | Protein Carbonyl | Decreased |
| Rhamdia sp. | Brain | Acetylcholinesterase (AChE) | Inhibited |
| Rhamdia sp. | Muscle | Acetylcholinesterase (AChE) | Inhibited |
| Cyprinus carpio | Brain | Malondialdehyde (MDA) | Increased |
| Cyprinus carpio | Muscle | Malondialdehyde (MDA) | Not specified in the abstract |
| Cyprinus carpio | Brain | Protein Carbonyl | Increased |
| Cyprinus carpio | Muscle | Protein Carbonyl | Increased |
| Cyprinus carpio | Brain | Acetylcholinesterase (AChE) | Inhibited (greater than in Rhamdia sp.) researchgate.netnih.gov |
| Cyprinus carpio | Muscle | Acetylcholinesterase (AChE) | Inhibited researchgate.netnih.gov |
Histopathological Alterations in Organs (e.g., Liver, Gills, Kidney)
Effects on Aquatic Invertebrates (e.g., Daphnia, Crayfish)
This compound is considered practically nontoxic to moderately toxic to aquatic invertebrates wi.govepa.gov. It has been described as slightly toxic to the water flea Daphnia magna wa.gov. While this compound itself may have slight toxicity, some studies suggest that certain degradation products might also warrant testing for their effects on aquatic invertebrates like Daphnia epa.gov.
Research on crayfish (Procambarus clarkii) has explored the bioaccumulation potential of this compound, noting a low potential for bioaccumulation in fish and sediments epa.govwi.govepa.gov. Studies have also investigated the genotoxic potential of this compound on aquatic invertebrates, including crayfish, with genotoxicity observed at higher concentrations in Procambarus clarkii researchgate.netresearchgate.net.
Toxicity to Aquatic Plants and Algae
This compound is an ALS inhibitor designed to target plant growth afjbs.comufl.eduherts.ac.uk. Consequently, it poses a potential risk to non-target aquatic plants and algae cabidigitallibrary.orgepa.govepa.gov. This compound is highly toxic to aquatic vascular plants, with studies on duckweed (Lemna gibba) showing high toxicity based on the reduction of frond number epa.govepa.gov.
Toxicity to non-vascular aquatic plants like algae has also been observed. The freshwater green alga Selenastrum capricornutum has been identified as a sensitive species, with studies indicating adverse effects on cell density epa.govwa.govepa.gov. For example, the 96-hour EC50 for Selenastrum capricornutum is reported as 0.0864 ppm (cell density), and the 72-hour EC50 has been reported as 0.184 mg/L wa.govmdpi.com. The 120-hour EC50 for the freshwater blue-green alga Anabaena flos-aquae is 0.49 ppm (cell density) wa.gov.
This compound application at proposed maximum levels poses a potential risk to aquatic plants epa.gov. The rate of degradation in water, particularly its dependence on sunlight (photolysis), influences the persistence of this compound and the potential exposure of aquatic plants cabidigitallibrary.orgepa.gov. Longer residence times may be required to dissipate this compound below levels of potential concern to non-target aquatic plants epa.gov.
Data on this compound Toxicity to Aquatic Plants and Algae
| Organism | Endpoint | Value | Unit | Reference |
| Selenastrum capricornutum | 96-hour EC50 | 0.0864 | ppm | wa.gov |
| Selenastrum capricornutum | 72-hour EC50 | 0.184 | mg/L | mdpi.com |
| Anabaena flos-aquae | 120-hour EC50 | 0.49 | ppm | wa.gov |
| Lemna gibba (Duckweed) | EC50 | 0.003 | mg/L | epa.gov |
| Lemna gibba (Duckweed) | NOAEC | 0.001 | mg/L | epa.gov |
| Freshwater green algae | EC50 (cell density) | 0.092 | mg/L | epa.gov |
| Freshwater green algae | NOAEC (cell density) | 0.005 | mg/L | epa.gov |
Effects on Terrestrial Non-Target Organisms
This compound is generally considered to have low toxicity to terrestrial vertebrates like birds and mammals on an acute basis wi.govepa.govepa.gov. Studies indicate it is practically non-toxic to upland game birds and no more than slightly toxic to waterfowl by the oral and subacute dietary routes epa.gov. Acute toxicity data also suggest it is practically non-toxic to mammals epa.gov.
However, this compound application at proposed maximum levels does pose a potential risk to non-target terrestrial plants epa.govepa.gov. Exposure can occur through spray drift, runoff, or direct spraying epa.govepa.gov. Seedling emergence risk quotients for terrestrial plants have exceeded levels of concern in studies involving various crops epa.gov. For instance, peak risk quotients for seedling emergence in terrestrial plants were observed in studies with onions and sugar beets epa.gov.
Impact on Soil Microorganism Communities
This compound dissipates in terrestrial environments through processes including soil photolysis and biotic degradation wa.gov. Studies have investigated the effects of this compound on soil microbial activity, such as respiration and nitrogen transformation. In one study, this compound applied to a loamy sand agricultural soil at concentrations of 0.13 mg a.i./kg and 0.67 mg a.i./kg showed deviations in microbial respiration rates from untreated soil, though these deviations were below a guideline trigger value of 25% after 29 days epa.gov. Specifically, at 0.67 mg a.i./kg, a statistically significant deviation of -13% was observed on day 7 epa.gov. Nitrate (B79036) transformation rates also showed deviations, with statistically significant differences observed at both concentrations on day 7 and at the higher concentration on day 28 epa.gov.
Another field investigation evaluating this compound's residual effect on microorganisms in rice fields found that this compound applied at rates from 20 to 50 g/ha had a significant detrimental effect on soil bacteria, fungi, and actinomycetes populations in the early stages, with a relative increase in microbial population at harvest isws.org.in. However, there was no significant effect as the crop advanced isws.org.in. Some research suggests that this compound, even at low concentrations, could pose an unacceptable risk to the microbial population of the soil cabidigitallibrary.org. Microbial degradation is considered a metabolic pathway for this compound in soil under dark conditions, and the rate of degradation can be influenced by soil properties such as pH, organic matter, and clay content researchgate.net. Higher temperatures have also been reported to increase the rate of microbial degradation of pesticides like this compound researchgate.net.
Toxicity to Soil Fauna (e.g., Earthworms)
Studies have assessed the toxicity of this compound to earthworms, which are important non-target organisms in soil ecosystems jeesci.com. In acute toxicity tests using an artificial soil bioassay, this compound was found to have slight toxicity to Eisenia fetida, with LC50 values greater than 1000 mg/kg jeesci.com.
Avoidance behavior tests with Eisenia andrei exposed to this compound in standard laboratory soil (LUFA 2.2) and natural soils have also been conducted researchgate.net. This compound induced avoidance behavior in E. andrei, with lower LOEC and EC50 values (100 and 80.6 mg a.i. kg⁻¹, respectively, in LUFA 2.2 soil) compared to another herbicide, sulcotrione (B48614) researchgate.net. The formulated product containing this compound (Viper) was found to be even more repellent to E. andrei than the active ingredient alone in LUFA 2.2 soil, suggesting a potential role of adjuvants in increasing toxicity researchgate.net. However, in a natural rice field soil, there was a reduction in earthworm avoidance under Viper exposure, possibly due to reduced pesticide bioavailability from sorption to organic matter and clay researchgate.net.
Research also indicates that co-exposure of Eisenia fetida to this compound and silver nanoparticles (AgNPs) can increase the ecotoxicity of this compound researchgate.net. While a low concentration of this compound (0.05 mg/kg) alone had almost no effect on the biochemical level of E. fetida, the addition of AgNPs led to increased reactive oxygen species production, interference with antioxidant and detoxification enzymes, lipid peroxidation, and DNA damage researchgate.net. Even the lowest concentration of this compound alone significantly interfered with the expression of functional genes in E. fetida, inducing oxidative stress and apoptosis and inhibiting reproductive behavior researchgate.net. The combined toxicity of this compound and this compound + AgNPs on E. fetida was found to be dose-dependent, with co-exposure groups showing greater toxicity than this compound-only groups researchgate.net.
Effects on Terrestrial Plants (e.g., Seedling Emergence, Growth)
This compound application at proposed maximum levels poses a potential risk to terrestrial plants epa.govepa.gov. Tier 1 screening level risk quotients (RQs) for terrestrial plants exceeded levels of concern (LOCs) for seedling emergence and vegetative vigor in studies conducted for regulatory purposes epa.govepa.gov.
For seedling emergence, RQs exceeded LOCs for eight out of ten crops studied, with peak RQs of 44 for non-endangered monocots (based on onions) and 120 for endangered terrestrial plants (based on onions) epa.govepa.gov. For dicots, peak RQs were 15 for non-endangered species and 41 for endangered species (both based on sugar beets) epa.govepa.gov.
Vegetative vigor testing also resulted in exceedances for eight out of ten crops tested for endangered species and six out of ten for non-endangered species epa.govepa.gov. Peak RQs for dicots in vegetative vigor tests were 13 for non-endangered plants (based on soybean) and 41 for endangered species (based on soybean, sugar beet, and tomato) epa.govepa.gov. For monocots, peak RQs were 2.9 for non-endangered species and 120 for endangered plants (both based on ryegrass) epa.govepa.gov. Shoot weight was identified as a sensitive endpoint in these vegetative vigor studies epa.govepa.gov.
Studies on the effects of this compound on Allium cepa L. (onion) root meristem cells have shown that this compound exposure inhibits cell division, rooting percentage, growth rate, root length, and weight gain yok.gov.trresearchgate.netresearchgate.netdntb.gov.ua.
Data on this compound Effects on Terrestrial Plants (Selected Examples)
| Endpoint | Organism (Example) | Non-Endangered Species Peak RQ | Endangered Species Peak RQ | Sensitive Endpoint | Source |
| Seedling Emergence | Onion (Monocot) | 44 | 120 | Not specified | epa.govepa.gov |
| Seedling Emergence | Sugar Beet (Dicot) | 15 | 41 | Not specified | epa.govepa.gov |
| Vegetative Vigor | Soybean (Dicot) | 13 | 41 | Shoot weight | epa.govepa.gov |
| Vegetative Vigor | Ryegrass (Monocot) | 2.9 | 120 | Shoot weight | epa.govepa.gov |
| Root Growth | Allium cepa | Not applicable | Not applicable | Root length | yok.gov.trresearchgate.netresearchgate.netdntb.gov.ua |
Genotoxicity and Mutagenicity Studies
DNA Damage Assessment in Exposed Organisms
Studies have investigated the potential of this compound to induce DNA damage in various organisms. The comet assay has been used to assess genetic damage researchgate.netresearchgate.netdergipark.org.trnih.govresearchgate.net.
In crayfish (Procambarus clarkii), a non-target organism, a this compound-based herbicide induced DNA damage in all tested tissues, showing tissue- and gender-specificities researchgate.netnih.govresearchgate.net. Females were more vulnerable than males in gills, while males showed higher susceptibility in hepatopancreas and gonad researchgate.netresearchgate.net. The influence of exposure history and gender on genotoxic responses was also observed researchgate.netnih.govresearchgate.net.
This compound exposure has also been shown to induce DNA strand breaks in the root meristem cells of Allium cepa L. researchgate.netresearchgate.netdntb.gov.ua. DNA damage in Allium cepa roots, as measured by the comet assay, increased with increasing this compound concentration and exposure time dergipark.org.tr.
In Eisenia fetida earthworms, co-exposure to this compound and silver nanoparticles resulted in DNA damage researchgate.net.
Chromosomal Aberration Analysis
Chromosomal aberration analysis is another method used to assess the genotoxic potential of a substance yok.gov.trresearchgate.netresearchgate.netdntb.gov.uadergipark.org.trgenapp.ba. Studies on Allium cepa L. root meristem cells exposed to this compound have reported the induction of various chromosomal anomalies yok.gov.trresearchgate.netresearchgate.netdntb.gov.uadergipark.org.tr. These include sticky chromosomes, fragments, unequal distribution of chromatin, bridges, vagrant chromosomes, and c-mitosis researchgate.netresearchgate.netdntb.gov.ua. This compound statistically increased chromosomal aberrations compared to control groups yok.gov.trdergipark.org.tr. The most visible type of chromosomal aberration reported in one study was stickiness dergipark.org.tr.
Despite these findings in plant and invertebrate test systems, regulatory assessments have generally concluded that this compound is unlikely to be genotoxic based on a battery of mutagenicity studies, including those using bacterial systems (Salmonella typhimurium, Escherichia coli), mammalian activation gene mutation assays, and in vitro chromosomal aberration assays utilizing rat lymphocytes epa.govnih.govfederalregister.govfocalpointbg.com.
Bioaccumulation and Biotransformation in Non-Target Species
This compound has been reported to have a low potential to bioaccumulate in fish or sediments epa.gov. Regulatory assessments have concluded that this compound is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance researchgate.net.
In rats, a metabolism study showed that 14C-penoxsulam was rapidly and nearly completely absorbed at a low dose (5.0 mg/kg), but absorption was largely incomplete at a high dose (250 mg/kg), indicating saturation epa.govepa.gov. Excretion patterns were influenced by both gender and dose epa.govepa.gov. At the low dose, the primary route of excretion was via feces in males and urine in females, while at the high dose, excretion was predominantly via feces in both sexes epa.govepa.gov.
This compound is expected to degrade through different transformation mechanisms, producing thirteen identified transformation products, eleven of which meet the criteria to be classified as major degradates epa.gov. Some of these transformation products reached peak concentrations at study termination, suggesting a greater degree of persistence than the parent compound epa.gov. Data on the effects of these degradates on mammals and birds were not available in one assessment epa.gov. This compound was found to be poorly metabolized by human, rat, mouse, dog, or rabbit hepatocytes, and no unique human metabolites were identified researchgate.net.
Mitigation Strategies for Ecotoxicological Risks
Mitigation measures are crucial to minimize the potential ecotoxicological impacts of this compound. These strategies often involve preventing the herbicide from reaching sensitive environments or reducing its concentration once present. For aquatic environments, measures such as buffer zones and drift control strategies during application are recommended to mitigate concerns for endangered aquatic plants. epa.gov Water management practices in rice paddies, where this compound is commonly used, also play a role in limiting its release into open waters. epa.govepa.gov
Remediation Approaches (e.g., Bioremediation)
Bioremediation is considered a sustainable and environmentally friendly approach for managing environmental contaminants, including pesticides like this compound. researchgate.netsci-hub.sedntb.gov.uamdpi.com This process utilizes the metabolic activities of microorganisms, such as bacteria and fungi, or microbial enzymes to detoxify or remove pollutants. researchgate.netsci-hub.sedntb.gov.uamdpi.com Microorganisms can break down complex organic pollutants into less harmful substances like carbon dioxide, water, and mineral salts, or enzymatically alter them into less noxious metabolites. researchgate.netsci-hub.semdpi.com
Studies have demonstrated the potential of bioremediation for this compound removal. For example, fungal strains of Aspergillus have shown the ability to biodegrade this compound in soil. researchgate.netsci-hub.sedntb.gov.uamdpi.com Additionally, research has explored the use of transgenic microalgae, such as Chlamydomonas reinhardtii overexpressing glutathione-s-transferase (GST), for the effective removal of this compound from aqueous solutions through phycoremediation. hu.edu.jo The efficiency of bioremediation processes is influenced by factors such as the characteristics of the pesticide and the physical and chemical conditions of the soil or water. dntb.gov.ua
Another potential ameliorative approach being explored involves the use of dietary amendments. For instance, research on Labeo rohita exposed to this compound suggests that a diet enriched with Volvariella volvacea (paddy straw mushroom) stalk waste may help reduce histopathological changes, indicating a potential for mitigating herbicide-induced toxicity in aquatic organisms. afjbs.com
Influence of Co-contaminants on this compound Ecotoxicity
The presence of co-contaminants in the environment can significantly influence the ecotoxicity of this compound. Studies investigating the co-exposure of this compound with other substances have shown altered toxicological effects compared to exposure to this compound alone.
For example, research on the earthworm Eisenia fetida examined the ecotoxicity of this compound when present singly and in co-exposure with silver nanoparticles (AgNPs). researchgate.netnih.gov The results indicated that while a low concentration of this compound alone had minimal effect on the biochemical level of E. fetida, the addition of AgNPs led to increased toxicity. researchgate.netnih.gov In co-exposure, even the lowest concentration of this compound with AgNPs caused excessive reactive oxygen species production, interfered with antioxidant and detoxification enzymes, and resulted in lipid peroxidation and DNA damage. researchgate.netnih.gov Transcriptomic analysis further revealed that co-exposure to this compound and AgNPs had a greater impact on E. fetida than this compound alone, disturbing multiple pathways related to oxidative stress, inflammation, and cellular process regulation. researchgate.netnih.gov This research confirms that AgNPs can increase the ecotoxicity of this compound in the soil environment. researchgate.netnih.gov
The influence of co-contaminants highlights the complexity of assessing the environmental risks of pesticides, as interactions with other pollutants can modify their individual toxicological profiles.
Table 1: Ecotoxicity of this compound and this compound + AgNPs on Eisenia fetida
| Exposure Scenario | Effect on Biochemical Level (Low PNX) | Oxidative Stress | Enzyme Activity Interference | Lipid Peroxidation | DNA Damage | Intestinal Tissue Damage | Transcriptomic Impact | Comprehensive Toxicity (Dose-Dependent) |
| This compound (Low Conc.) | Minimal effect | Low | Low | Low | Low | Low | Moderate | Yes |
| This compound + AgNPs | Increased effect | Significant | Significant | Significant | Significant | Increased | Greater | Yes (Higher than PNX alone) |
Based on findings from studies on co-exposure of this compound and AgNPs on Eisenia fetida. researchgate.netnih.gov
Table 2: this compound Removal Efficiency by Chlamydomonas reinhardtii
| Algae Type | Initial this compound Concentration (µg/ml) | Maximum Removal Percentage (%) |
| Transgenic (GST) | 5 | 93.6 |
| Transgenic (GST) | 20 | 54 |
| Wild Type | 5 | 52 |
| Wild Type | 20 | 21 |
Based on findings from biosorption analysis using transgenic Chlamydomonas reinhardtii. hu.edu.jo
Synthesis and Chemical Modification of Penoxsulam
Development of Efficient Synthetic Routes for Penoxsulam
One reported synthetic route involves the reaction of 2-amino-5,8-dimethoxy- google.comgoogle.compatsnap.com-triazolo[1,5-c]-pyrimidine with 2-fluoro-6-trifluoromethyl benzene (B151609) sulfonyl chloride, followed by condensation with 2,2-difluoroethanol. However, this route was noted for its complexity and low total recovery, sometimes below 30%. google.com
Improved synthesis methods have been developed to address these limitations. One such method involves the condensation reaction between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy- google.comgoogle.compatsnap.comtriazole[1,5-c]pyrimidine-2-amine in the presence of a non-nucleophilic or weakly-nucleophilic base. google.com This approach has significantly reduced synthesis time from several hours to typically 30 to 60 minutes and improved product yields. google.com
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions has been crucial in improving the efficiency and yield of this compound synthesis. In the condensation reaction between the sulfonyl chloride and the aminotriazolopyrimidine intermediate, the choice of base is critical. Using non-nucleophilic or weakly-nucleophilic bases has been shown to significantly improve yield and reduce reaction time. google.com
Reaction temperature also plays a role. For the condensation step, temperatures between -20°C and 60°C are generally suitable, with preferred ranges often between 20°C and 50°C. google.com Solvents such as acetonitrile (B52724), DMF, THF, and butanone can be used. google.com
Improved methods have demonstrated high total yields, exceeding 78%, with individual step yields often above 90%. google.com For instance, the condensation reaction using specific non-nucleophilic or weak nucleophilic bases can achieve product yields between 84% and 96%. google.com The molar ratio of the reactants also impacts the yield; a base molar ratio in the range of 1:1 to 1:2 relative to the aminotriazolopyrimidine intermediate has shown higher yields (87%-96%). google.com
Here is a summary of yield improvements in different synthetic approaches:
| Synthetic Method | Overall Yield | Reference |
| Earlier reported method (Cao Yanlei) | Lower than 30% | google.com |
| Improved synthesis method (using specific intermediates and catalyst) | Higher than 78% | google.com |
| Condensation with non-nucleophilic/weakly-nucleophilic base | 84% - 96% | google.com |
| Nine-step synthesis from 4-nitro-2-(trifluoromethyl)aniline | 22.9% | researchgate.net |
| Reported method for condensation of intermediates (Johnson, et al., 2009) | 24% | google.com |
| Reported method for condensation of intermediates (US20050215570) | Not specified | google.com |
| Condensation with 3-picoline as acid-binding agent and DMSO as co-solvent | 87% | google.com |
| Condensation with 18-crown-6 (B118740) catalyst, acetonitrile/DMSO solvent, 3,5-lutidine | 90% | google.com |
Novel Intermediate Synthesis
The synthesis of key intermediates is a critical aspect of developing efficient this compound production routes. One crucial intermediate is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. thieme-connect.com A convenient and efficient three-step synthesis for this intermediate has been described, starting from commercially available 3-bromobenzotrifluoride. thieme-connect.com This synthesis involves regioselective lithiation, electrophilic substitution, copper-catalyzed C-O coupling to introduce the difluoroethoxy group, and chloroxidation to form the sulfonyl chloride. thieme-connect.com
Another method for preparing this sulfonyl chloride intermediate involves using m-trifluoromethylphenol as a raw material. patsnap.comgoogle.com This route includes protecting the hydroxyl group, performing a thiolation reaction, removing the protective group, and then conducting chlorine oxidation to obtain the sulfonyl chloride. patsnap.comgoogle.com This method aims to avoid the use of strong acids and improve reaction selectivity. patsnap.com
The other key intermediate is 2-amino-5,8-dimethoxy- google.comgoogle.compatsnap.comtriazole[1,5-c]pyrimidine. Methods for the synthesis of this compound have been reported in several papers. researchgate.net
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives are driven by the desire to enhance herbicidal efficacy, broaden the spectrum of weed control, and modify environmental profiles. This compound itself is a triazolopyrimidine sulfonamide herbicide, and research has explored variations within this class and related structures. epa.govcabidigitallibrary.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-Activity Relationship (SAR) studies have been fundamental in the discovery and development of this compound and its derivatives. These studies investigate how modifications to the chemical structure affect the herbicidal activity, particularly the inhibition of the ALS enzyme. epa.govcabidigitallibrary.orgresearchgate.net
This compound's high level of activity on both grass and broadleaf weeds, compared to other commercial triazolopyrimidine sulfonamides, is attributed to specific structural features. researchgate.net SAR studies in the triazolopyrimidine sulfonamide series have involved exploring different substituents on the triazolopyrimidine ring and the benzenesulfonamide (B165840) moiety. cabidigitallibrary.orgresearchgate.net
Initial research in this area focused on testing bioisosteres of existing sulfonylurea herbicides. researchgate.net Further investigations by reversing the sulfonamide linkage led to the discovery of triazolopyrimidine sulfonamides with selectivity in cereal crops and high activity against grasses and broadleaf weeds. researchgate.net These efforts ultimately led to the identification of this compound. researchgate.net
Key customer attributes, such as commercially acceptable selectivity in different rice varieties (Indica and Japonica), control of major global rice weeds like Echinochloa species, and residual weed control activity, have guided the biological SAR testing for selecting this compound for use in rice. cabidigitallibrary.org
Advanced Analytical Methodologies for Penoxsulam Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of penoxsulam in diverse samples. HPLC methods often utilize a stationary phase, typically a C18 reversed-phase column, and a mobile phase consisting of a mixture of water and organic solvents, such as acetonitrile (B52724), often with the addition of an acid modifier like phosphoric acid or acetic acid, to achieve optimal separation tandfonline.comppqs.gov.inresearchgate.netepa.gov. Detection is commonly performed using a diode array detector (DAD) or ultraviolet (UV) detector set at a specific wavelength, such as 230 nm or 265 nm, where this compound absorbs light ppqs.gov.inresearchgate.netnih.govresearchgate.netnih.govresearchgate.net.
Method Development and Validation for Various Matrices (e.g., Water, Soil, Plant Tissue)
Developing robust HPLC methods for this compound requires careful consideration of the sample matrix due to potential interferences. Methods have been developed and validated for the analysis of this compound in matrices such as water (including groundwater, surface water, and well water), soil, and plant tissues like rice grains, straw, and forage nih.govresearchgate.netnih.govresearchgate.netnemi.govepa.govcabidigitallibrary.org.
For water samples, methods often involve solid-phase extraction (SPE) for cleanup and preconcentration before HPLC analysis tandfonline.comepa.gov. In soil and plant tissues, extraction procedures like matrix solid-phase dispersion (MSPD) or liquid-liquid extraction (LLE) are employed to isolate this compound from the complex matrix nih.govresearchgate.netnih.gov. Following extraction, cleanup steps may be necessary to remove co-extracted compounds that could interfere with the chromatographic analysis.
Method validation is a critical step to ensure the reliability and accuracy of the analytical results. Validation typically involves assessing parameters such as accuracy, precision, linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), and specificity for each matrix tandfonline.comnih.govresearchgate.netingentaconnect.comtandfonline.com.
Parameters for Accuracy, Precision, Linearity, and Limit of Quantification
Method validation studies for this compound analysis by HPLC have reported various performance parameters depending on the matrix and specific method details.
Linearity is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. High linear regression coefficients (R²) close to 1 indicate good linearity over the tested concentration range nih.govresearchgate.net.
Accuracy and precision are evaluated by analyzing fortified blank matrix samples at different concentration levels. Accuracy is expressed as the percentage of analyte recovered, while precision is typically reported as the relative standard deviation (RSD) of replicate measurements tandfonline.comnih.govresearchgate.netingentaconnect.comtandfonline.com. Acceptable recovery ranges often fall between 70% and 120%, with RSD values below 20% tandfonline.comnih.govingentaconnect.comtandfonline.comtandfonline.com.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentrations of this compound that can be reliably detected and quantified, respectively. These values vary depending on the matrix and the sensitivity of the detector used tandfonline.comepa.govnih.govresearchgate.netresearchgate.netcabidigitallibrary.orgingentaconnect.comtandfonline.comanalytice.comresearchgate.net.
Here is a table summarizing typical validation parameters reported for HPLC methods for this compound in different matrices:
| Matrix | Method Type | Recovery (%) | RSD (%) | LOD (µg/L or mg/kg) | LOQ (µg/L or mg/kg) | Reference |
| Rice Grains | HPLC-DAD | 74-127 | <12 | 0.002-0.200 | 0.006-0.600 | nih.gov |
| Paddy Water | HPLC-DAD | 80.6-110.2 | 1.9-7.6 | 0.1-0.8 | 0.25-2.0 | tandfonline.comingentaconnect.comtandfonline.com |
| Soil | HPLC-UV | 85-104 (MSPD) | ≤10 (MSPD) | 0.01 | 0.03 | nih.gov |
| Soil | HPLC-UV | 77.2-90.0 | 2.8-7.5 | - | 0.02 | cabidigitallibrary.org |
| Water | HPLC-UV | 88.8-95.2 | 4.0-7.3 | - | 0.02 | cabidigitallibrary.org |
| Rice Matrices | HPLC-UV | 80.6-110.2 | 1.9-7.6 | 0.1-0.8 | 0.25-2.0 | researchgate.net |
| Rice Grain, Straw, Forage | LC-MS/MS (GRM 01.25) | 86-104 | 4.1-7.4 | 0.002 | 0.01 | epa.govepa.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique widely employed for the detection and quantification of this compound, particularly for trace residue analysis. epa.govtandfonline.comanalytice.comnih.govregulations.gov. The coupling of liquid chromatography with tandem mass spectrometry provides enhanced selectivity and sensitivity compared to HPLC with conventional detectors. LC-MS/MS allows for the identification and quantification of this compound based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation patterns epa.govnih.govregulations.gov.
Methods often utilize electrospray ionization (ESI), typically in positive ion mode, to generate protonated molecules of this compound epa.govepa.govregulations.gov. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored epa.govregulations.gov. For this compound, common ion transitions used for quantification and confirmation include m/z 484 to 195 and m/z 484 to 164 epa.govregulations.gov.
Application for Trace Residue Analysis and Metabolite Identification
LC-MS/MS is particularly well-suited for trace residue analysis of this compound in complex matrices where high sensitivity and specificity are required to meet regulatory limits tandfonline.comregulations.gov. Methods have been developed and validated for the determination of this compound residues at low parts per billion (ppb) or microgram per kilogram (mg/kg) levels in various matrices, including water, soil, plant tissues, and animal tissues cabidigitallibrary.orgepa.govtandfonline.comanalytice.comregulations.govepa.gov.
For example, an LC-MS/MS method (GRM 05.08) was validated for the determination of this compound residues in bovine milk, fat, kidney, liver, and muscle, as well as fish edible tissues, with a validated LOQ of 0.01 ppm and a calculated LOD of 0.003 ppm regulations.govepa.gov. Another LC-MS/MS method (GRM 01.25), used for rice matrices, reported an LOD of 0.002 ppm and an LOQ of 0.01 ppm epa.govepa.gov.
LC-MS/MS is also invaluable for the identification and characterization of this compound metabolites in environmental and biological samples nih.govresearchgate.netepa.govresearchgate.net. By analyzing the fragmentation patterns of detected compounds, researchers can elucidate the structures of metabolites formed through degradation pathways nih.govresearchgate.net. Studies have identified metabolites such as 5-OH this compound (5-OH XDE-638) in rice matrices using techniques like HPLC and LC-MS/MS epa.govepa.gov.
Sample Preparation Techniques (e.g., QuEChERS)
Effective sample preparation is crucial for the accurate analysis of this compound, especially in complex matrices. The goal of sample preparation is to extract the analyte efficiently while removing interfering substances. Various techniques are employed, depending on the matrix and the analytical method used.
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) tandfonline.comresearchgate.netnih.govepa.gov. LLE involves partitioning the analyte between two immiscible solvents. SPE uses a solid sorbent material to selectively retain the analyte while washing away impurities, followed by elution of the analyte tandfonline.comepa.gov.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become increasingly popular for pesticide residue analysis, including this compound, in food and agricultural matrices cabidigitallibrary.orgmdpi.comquechers.eumeasurlabs.commz-at.deresearchgate.net. QuEChERS typically involves extracting the sample with acetonitrile, followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like MgSO₄, PSA (primary secondary amine), and C18 to remove water, fats, and pigments mdpi.comquechers.eumeasurlabs.commz-at.deresearchgate.net. Different variations of the QuEChERS method exist, such as the European (EN 15662) and AOAC official methods, which differ primarily in the buffering salts used mz-at.deresearchgate.net. The QuEChERS method offers advantages such as reduced solvent usage, simpler procedures, and high sample throughput quechers.eu.
Studies have successfully applied QuEChERS-based methods for the analysis of this compound in matrices like soil and water, demonstrating acceptable recoveries and LOQs cabidigitallibrary.org.
Inter-Laboratory Validation and Standardization of Methods
Inter-laboratory validation (ILV) and method standardization are essential steps to ensure the reliability, comparability, and transferability of analytical methods across different laboratories. ILV involves multiple laboratories analyzing the same set of samples using the developed method to assess its performance under different laboratory conditions.
For this compound analytical methods, ILV studies have been conducted to validate their suitability for regulatory purposes and tolerance enforcement regulations.govepa.govepa.gov. For instance, an independent laboratory validation study was performed for LC-MS/MS method GRM 01.25 used for quantifying this compound residues in rice matrices, demonstrating acceptable accuracy and precision epa.govepa.gov. Similarly, LC-MS/MS method GRM 05.08, used for fish and bovine matrices, also underwent successful independent laboratory validation regulations.govepa.gov.
Standardization of methods, often through organizations like ISO or regulatory bodies, provides detailed protocols and performance criteria that laboratories can follow to ensure consistent and reliable results researchgate.net. Adherence to standardized methods and participation in inter-laboratory proficiency testing help maintain the quality and comparability of this compound residue data generated by different laboratories.
Agricultural Research and Field Performance
Efficacy of Penoxsulam in Weed Control
This compound is recognized as a broad-spectrum herbicide effective against a range of weeds in agricultural settings, particularly in rice cultivation scimplify.comyf-agro.comawiner.comcabidigitallibrary.orgcrystalcropprotection.com.
Spectrum of Weeds Controlled (Grassy, Broadleaf, Sedges)
This compound provides effective control of a broad spectrum of weeds, including annual grasses, broadleaf weeds, and sedges yf-agro.comawiner.comcabidigitallibrary.org. In transplanted rice, dominant broadleaf species controlled include Limnocharis flava, Monochoria vaginalis, Ludwigia parviflora, Marsilea quadrifolia, and Lindernia rotundifolia. Dominant sedges controlled include Cyperus difformis and Scirpus grossus. Grassy weeds like Echinochloa colona and Panicum repens are also effectively controlled isws.org.in. This compound has demonstrated excellent foliar application efficacy against grasses, sedges, and broadleaf weeds in transplanted rice crystalcropprotection.com. Specific weeds controlled include Echinochloa colonum, Echinochloa crusgalli, Cyperus difformis, Cyperus iria, Fimbristylis miliacea, Ludwigia parviflora, Monochoria vaginalis, Sphenoclea zeylanica, and Ammania bacifera crystalcropprotection.com. It is effective against barnyardgrass (Echinochloa spp.), including resistant biotypes, Leptochloa, annual sedges, and many broadleaf weeds such as Heteranthera limosa, Eclipta prostrata, Sesbania exaltata, Commelina diffusa, and Monochoria vaginalis awiner.com. This compound also controls propanil, quinclorac (B55369), and ACCase-resistant Echinochloa spp. and has shown efficacy against sulfonylurea-resistant Alisma plantago cabidigitallibrary.org. While effective against many sedges, it may be less effective against perennial sedges like Schoenoplectus maritimus researchgate.net.
Comparative Efficacy with Other Herbicide Chemistries
Studies have compared the efficacy of this compound with other herbicides. In direct-seeded puddle rice, this compound applied at 25 g a.i./ha resulted in the lowest weed dry weight and highest weed control efficiency compared to other herbicide treatments researchgate.net. The grain yield obtained with this compound at this rate was comparable to hand weeding twice researchgate.net. This compound (15 g a.i. ha-1) has been shown to be more effective than pendimethalin (B1679228) (825 g a.i. ha-1) in controlling weeds in direct-seeded rice under both flat and ridge sowing methods, resulting in significantly lower total weed density and dry weight researchgate.net. The application of this compound at 22.5 g/ha has been found to provide effective control of grassy weeds, broadleaf weeds, and sedges, comparable to or exceeding the control offered by pretilachlor (B132322) isws.org.inisws.org.inisws.org.in. In olive cultivation, a formulation containing this compound and florasulam (B129761) provided significantly greater long-term control of Sonchus oleraceous, Conyza canadensis, and Stellaria media compared to flumioxazin (B1672886) agriculturejournals.czresearchgate.net. Combining this formulation with glyphosate (B1671968) or diquat (B7796111) further improved the control of these weeds agriculturejournals.czresearchgate.net.
Here is a table summarizing comparative efficacy data:
| Herbicide Treatment | Weed Dry Weight (g/m²) | Weed Control Efficiency (%) | Crop Yield (t/ha) |
| This compound (25 g ai/ha) | Low | High | Comparable to hand weeding researchgate.net |
| Pendimethalin (825 g ai/ha) | Higher than this compound | Lower than this compound | Lower than this compound researchgate.net |
| This compound (22.5 g/ha) | Low | High | Higher than unweeded control isws.org.inisws.org.in |
| Pretilachlor (750 g/ha) | Higher than this compound | Lower than this compound | Comparable to this compound isws.org.in |
| This compound + Florasulam (in olives) | - | Excellent broadleaf control | - |
| Flumioxazin (in olives) | - | Lower broadleaf control | - |
Crop Safety and Selectivity under Field Conditions
This compound is designed to be selective, particularly in rice cultivation, minimizing harm to the crop while controlling weeds scimplify.comyf-agro.com.
Evaluation of Phytotoxicity in Different Crop Varieties
This compound has demonstrated excellent safety on both indica and japonica rice varieties at recommended use rates researchgate.net. Rice tolerance to this compound has been reported as excellent when applied post-emergence cabidigitallibrary.org. Studies have shown that different rice cultivars may exhibit varying responses to this compound, though generally, tolerance is observed at appropriate rates researchgate.netresearchgate.net. For instance, while some rice cultivars showed decreased vegetative characters with increasing this compound doses, others were less affected, indicating differential recovery from potential phytotoxicity researchgate.net. In foxtail millet, spraying doses of 0.5X and 1X this compound were found to be safe for growth, while higher doses caused serious phytotoxicity mdpi.commdpi.com. In wheat, this compound caused low levels of phytotoxicity, generally less than 5.5%, and did not significantly differ from weeded or infested controls weedcontroljournal.org. In artichoke fields, no phytotoxic symptoms were observed in the crop when this compound was applied as directed sprays ncsu.edu.
Influence on Crop Physiological Parameters and Yield
Effective weed control by this compound leads to reduced weed competition, which in turn positively influences crop physiological parameters and yield yf-agro.comawiner.com. Studies in rice have shown that this compound application can lead to significantly higher grain and straw yield compared to unweeded controls researchgate.netresearchgate.netisws.org.inisws.org.inresearchgate.net. For example, application of this compound at 22.5 g/ha resulted in grain yields of 5.20 and 5.04 t/ha in consecutive years, keeping weed density and biomass below economic threshold levels isws.org.in. Another study reported a substantial increase in grain yield (85.9% and 90.9%) in direct-seeded rice with this compound application compared to weedy checks researchgate.net. While high doses of this compound can negatively impact vegetative growth parameters like stem diameter, fresh weight, and dry weight in crops like foxtail millet mdpi.com, recommended rates in rice have shown no negative effect on yield or seed quality cabidigitallibrary.org. In rice, this compound at 70 g/ha resulted in higher grain yield compared to the nontreated control researchgate.net.
Here is a table illustrating the influence on rice yield:
| Treatment | Grain Yield (t/ha) |
| This compound (22.5 g/ha) | 5.20 (Year 1), 5.04 (Year 2) isws.org.in |
| Unweeded Control | Significantly lower isws.org.in |
| This compound (15 g ai/ha) | 85.9% to 90.9% increase over weedy check researchgate.net |
| This compound (70 g/ha) | Higher than nontreated control researchgate.net |
Influence of Environmental Factors on Field Performance
Environmental factors can influence the performance and dissipation of this compound in the field. This compound is expected to be very mobile but not very persistent in the environment epa.govepa.gov. Aqueous photolysis and aerobic degradation are considered major routes of dissipation epa.govepa.gov. In aqueous environments, this compound is stable to hydrolysis but dissipates rapidly through aqueous photolysis in clear, shallow waters epa.govepa.gov. Dissipation is slower in turbid or shaded waters epa.govepa.gov. In terrestrial environments, dissipation occurs through soil photolysis and biotic degradation epa.govepa.gov. The rate of degradation in paddy fields is highly dependent on sunlight exposure epa.gov. Field dissipation studies have reported low to moderate persistence, with half-lives varying depending on soil type and conditions researchgate.net. Higher rainfall can potentially lead to lower efficacy levels agriculturejournals.czresearchgate.net. Water management practices in rice paddies, such as maintaining water depth after application, are important for optimal performance epa.gov.
Impact of Soil Type, Climate, and Water Management
The performance and persistence of this compound in agricultural settings are influenced by environmental factors such as soil type, climate (specifically temperature), and water management practices.
Soil characteristics play a role in the adsorption and dissipation of this compound. Adsorption to soil particles is a key factor governing the herbicide's behavior in the environment ijcmas.com. Studies indicate that the extent of adsorption can be higher in acidic soils compared to neutral or basic soils ijcmas.com. The amount of organic matter and clay content in the soil are also considered key factors influencing the degradation rate of triazolopyridine sulfonamide herbicides like this compound researchgate.net.
Temperature has a notable effect on this compound's adsorption and desorption in soils. An increase in temperature generally leads to decreased adsorption and increased desorption ijcmas.com. High temperatures (above 35°C) can favor desorption, potentially increasing the herbicide's mobility and the risk of contamination in surface and groundwater ijcmas.com.
Water management, particularly in rice paddy systems where this compound is commonly used, significantly impacts its efficacy and environmental fate. This compound is comparatively mobile in aqueous medium and shows lower persistence levels ijcmas.com. In flooded paddies, the major route of dissipation is through direct aqueous photolysis in clear and shallow surface water under favorable light conditions epa.gov. While this compound is very mobile, the design of paddies to maintain a permanent flood and its lack of persistence in paddy water can limit its ability to leach into groundwater epa.gov. For water-seeded rice, application often involves lowering the paddy water depth to expose target plants before spraying epa.gov. Granular formulations are recommended for flooded paddies where the water depth is raised to submerge target plants epa.gov.
Research has evaluated this compound performance in different rice cultivation systems. In a field experiment comparing direct-seeded and transplanted rice, weed growth was found to be relatively less in transplanted conditions researchgate.net. Post-emergence application of this compound at 10 days after sowing (DAS) or transplanting (DAT) was more effective against weeds compared to application at 15 DAS/DAT researchgate.neticar.org.in. This highlights the importance of application timing relative to weed and crop growth stages, which can be influenced by water management and climate.
The dissipation and persistence of this compound in soil can follow first-order kinetics cabidigitallibrary.org. Laboratory studies have shown that this compound residues in clay loam and sandy loam soils dissipated over several days, with dissipation potentially increasing with higher soil moisture content and temperature cabidigitallibrary.org.
Table 1: Effect of Application Timing on Weed Management and Rice Yield
| Application Timing (DAS/DAT) | Weed Density | Weed Dry Weight | Yield Advantage over Weedy Check (%) |
| 10 | Lower | Lower | 66-73 |
| 15 | Higher | Higher | 66-73 |
Based on research in direct-seeded and transplanted rice researchgate.neticar.org.in. Specific units for density and dry weight were not consistently provided across snippets, but the relative trend is indicated.
Role of this compound in Integrated Weed Management (IWM) Systems
Integrated Weed Management (IWM) systems aim to combine various weed control methods, including cultural, mechanical, and chemical approaches, to achieve sustainable and effective weed management icar-iirr.orgucanr.edu. This compound plays a role in IWM, particularly in rice cultivation, by providing effective control against a range of weeds and fitting into strategies designed to minimize herbicide resistance and broaden the spectrum of control amazonaws.comgoogle.comicar-iirr.org.
IWM approaches incorporating this compound have been evaluated for their effectiveness and economic benefits. For instance, in transplanted rice, herbicide-based IWM options combining a pre-emergence herbicide (like mefenacet (B1676149) + bensulfuron-methyl) followed by a post-emergence application of this compound (or bispyribac-sodium) and subsequent hand-weeding have shown profitability compared to traditional manual weeding, reducing labor requirements and total weed control costs while maintaining grain yield cimmyt.orgcgiar.org.
This compound's broad-spectrum activity against grasses, sedges, and broadleaf weeds makes it a valuable tool within an IWM framework amazonaws.comgoogle.com. However, its effectiveness can be enhanced, and the risk of resistance mitigated, through strategic integration with other practices.
Rotational Strategies to Prevent Resistance
Herbicide resistance is a significant challenge in weed management, and the continued effectiveness of herbicides like this compound, which is an ALS inhibitor (WSSA Group 2) ufl.edu, depends on implementing resistance management programs epa.gov. Resistance to ALS compounds has been confirmed in terrestrial weed species ufl.eduapms.org. While there is no evidence of this compound resistance in Florida aquatic weeds as of a 2025 report, the potential exists, especially with repeated use ufl.edu.
Rotational strategies are a cornerstone of resistance stewardship in crop management apms.org. To prevent the development of weed resistance to this compound, it is recommended to rotate with other compounds that have different mechanisms of action ufl.eduepa.govnih.gov. This involves alternating the use of herbicides from different WSSA resistance groupings over time or across growing seasons.
In rice systems, for example, rotating this compound with herbicides having different modes of action, such as those inhibiting acetyl-CoA carboxylase (ACCase) like cyhalofop-butyl (B1669532) herts.ac.uk, or other mechanisms, can help manage weed populations and reduce the selection pressure for resistance to ALS inhibitors ucanr.educambridge.org. Incorporating non-chemical weed control practices like crop rotation, mechanical cultivation, and using weed-free seeds are also crucial components of a resistance management program ucanr.eduepa.gov.
Table 2: Herbicide Rotation for Resistance Management (Example in Rice)
| Season/Application Timing | Herbicide/Strategy | Mechanism of Action (WSSA Group) | Target Weeds |
| Season 1 (Post-emergence) | This compound | ALS inhibitor (Group 2) | Grasses, Sedges, Broadleaves amazonaws.comgoogle.com |
| Season 2 (Post-emergence) | Cyhalofop-butyl | ACCase inhibitor (Group 1) | Grasses (e.g., Echinochloa sp.) herts.ac.ukcabidigitallibrary.org |
| Season 3 | Crop Rotation / Mechanical Cultivation / Different MOA | Various | Broad spectrum, reduces selection pressure epa.gov |
This table provides a simplified example. Actual rotation strategies depend on specific weed species, resistance profiles, and cropping systems.
Combinations with Other Herbicides for Broad-Spectrum Control
Combining herbicides with different mechanisms of action is a common practice in IWM to achieve broader-spectrum weed control and manage herbicide resistance google.comjournalijecc.com. This compound is frequently used in combination with other herbicides, particularly in rice.
Ready-mix or tank-mix combinations involving this compound have demonstrated enhanced weed control efficiency compared to single-herbicide applications google.comcabidigitallibrary.orgjournalijecc.com. These combinations can target a wider range of weed species, including those less susceptible to this compound alone google.com.
Examples of herbicide combinations involving this compound include mixtures with cyhalofop-butyl, which is effective against grasses, to provide broad-spectrum control of grasses, sedges, and broadleaf weeds in rice paddies icar-iirr.orgcabidigitallibrary.orgirfarm.com. Combinations with butachlor, a pre-emergence herbicide, have also shown effectiveness in integrated strategies amazonaws.comjournalijecc.com. Other reported combinations include this compound with flumioxazin or carfentrazone (B104449) for foliar applications to floating aquatic plants ufl.edu.
Research has shown that combinations like this compound plus cyhalofop-butyl can result in high weed control efficiency and increased grain yield in wet direct-seeded rice cabidigitallibrary.org. These mixtures can be a viable option for managing complex weed flora and can contribute to reducing the development of herbicide resistance and weed shifts cabidigitallibrary.org. However, it is important to note that not all combinations are synergistic; for instance, a study on aquatic weed control found evidence of antagonism when this compound was combined with diquat at tested rates apms.org.
Table 3: Examples of Herbicide Combinations with this compound
| Combination Partners | Target Weeds | Benefits | Notes |
| This compound + Cyhalofop-butyl | Grasses, Sedges, Broadleaves icar-iirr.orgcabidigitallibrary.orgirfarm.com | Broad-spectrum control, improved weed control efficiency, increased yield cabidigitallibrary.orgirfarm.com | Commonly used in rice icar-iirr.orgcabidigitallibrary.orgirfarm.com |
| This compound + Butachlor | Broad spectrum (in IWM strategies) amazonaws.comjournalijecc.com | Effective weed control in integrated approaches amazonaws.com | Often used as a pre-emergence followed by other methods amazonaws.com |
| This compound + Flumioxazin | Floating aquatic plants (foliar application) ufl.edu | Control of water hyacinth / water lettuce mix ufl.edu | Used in aquatic plant management ufl.edu |
| This compound + Carfentrazone | Floating aquatic plants (foliar application) ufl.edu | Used for foliar applications ufl.edu | Used in aquatic plant management ufl.edu |
| This compound + Diquat | Waterhyacinth, Common Salvinia (foliar) apms.org | Potential for control | Evidence of antagonism at tested rates in one study apms.org |
Regulatory Science and Risk Assessment Frameworks
National and International Regulatory Status and Approvals
Penoxsulam has received regulatory approvals in numerous countries and regions since its introduction. It was registered with the U.S. Environmental Protection Agency (EPA) in 2004 epa.govagropages.com. In Europe, this compound is an approved active substance under EC Regulation 1107/2009, with an approval set to expire on May 15, 2026 herts.ac.uknih.gov. Its regulatory status in Great Britain is also approved, with the inclusion set to expire on July 31, 2026 herts.ac.uk. Beyond the US and Europe, this compound was registered in Turkey in 2004 and saw use in countries like Spain, Brazil, Columbia, South Korea, and Thailand by 2006, followed by registration in Japan and China in 2007 agropages.comherts.ac.uk. It is listed in the EU database and approved for use in several EU Member States herts.ac.uk.
Regulatory bodies establish tolerances for this compound residues in various commodities. In the United States, tolerances have been set for residues in rice grain and straw, as well as in fish, crustaceans, and molluscs, reflecting its aquatic use patterns regulations.govfederalregister.gov. The European Food Safety Authority (EFSA) has conducted reviews of existing maximum residue levels for this compound in accordance with Regulation (EC) No 396/2005 nih.gov.
Comprehensive Environmental Risk Assessments
Environmental risk assessments for pesticides like this compound are a critical part of the regulatory process, conducted by agencies such as the EPA wa.gov. These assessments evaluate the potential impact of the substance on various environmental compartments and non-target organisms.
This compound is characterized by high mobility but is not expected to be highly persistent in either aqueous or terrestrial environments epa.gov. Volatilization from soil and water is considered an insignificant pathway for its dissipation epa.gov. Photolysis is identified as the primary degradation mechanism in aquatic settings, leading to the formation of several transformation products epa.govnih.gov. Some of these transformation products may exhibit greater persistence than the parent compound epa.gov.
Exposure Assessment Models
Regulatory agencies utilize various models to estimate environmental exposure to this compound. The EPA employs screening level water exposure models as part of the dietary exposure analysis and risk assessment for drinking water federalregister.gov. For assessing spray drift from aerial and ground applications of liquid formulations, the AgDrift model has been used to estimate buffer zones epa.gov. At one point, the Environmental Fate and Effects Division (EFED) did not have an approved model for estimating chronic aqueous concentrations resulting from rice uses, and an interim policy was applied epa.gov. More recently, the EPA has developed a Tier I Aquatic Exposure Assessment method specifically for estimating screening level concentrations in surface water for pesticides used in rice agriculture federalregister.gov. This method involves estimating environmental concentrations (EECs) and estimated drinking water concentrations (EDWCs) by modeling the partitioning of the pesticide between the water and sediment in rice paddies federalregister.gov.
Risk Quotient Methodologies
The risk quotient (RQ) method is a standard approach used in ecological risk characterization to integrate exposure and ecotoxicity data and evaluate the likelihood of adverse ecological effects regulations.gov. RQs are calculated by dividing exposure estimates by corresponding ecotoxicity values, considering both acute and chronic effects regulations.gov. These calculated RQs are then compared to the EPA's levels of concern (LOCs), which are criteria used to indicate the potential for a pesticide to cause adverse effects to non-target organisms when used according to label directions regulations.gov.
For assessing the toxicity of mixtures, the sum of risk quotients (SRQ) approach is often employed and is considered a conservative method mdpi.com. If the SRQ exceeds a threshold, typically 1, a toxicity unit (TU)-based method may be utilized for further assessment mdpi.com. The level of risk is generally categorized based on RQ values: high risk (RQ ≥ 1), moderate risk (0.1 ≤ RQ < 1), low risk (0.01 ≤ RQ < 0.1), and rare risk (RQ < 0.01) mdpi.com.
Specific ecotoxicity endpoints are used for calculating RQs for different taxonomic groups. For aquatic plants, RQs for vascular plants are based on the response of sensitive species such as Duckweed (Lemna gibba) epa.govepa.gov. For non-target, non-vascular aquatic plants, RQs are derived from studies with organisms like the green alga (Selenastrum capricornutum) epa.govepa.gov. For terrestrial plants, seedling emergence and vegetative vigor risk quotients have been calculated based on toxicity studies conducted on a variety of crops, including onions, sugar beets, soybeans, and ryegrass epa.govepa.gov.
Data Gaps and Future Research Priorities in Regulatory Science
Regulatory science identifies data gaps and areas requiring further research to refine risk assessments and ensure continued safety. A notable data gap for this compound is the lack of toxicity testing on several major degradates, which limits the ability to fully assess potential risks to aquatic and terrestrial animals epa.govepa.gov. Specifically, data on the effects of degradates on mammals and birds were not available in some assessments epa.gov. The chronic risk potential to estuarine/marine invertebrates also remains an area of uncertainty regulations.gov.
In the context of formulation stability, a two-year shelf life study was identified as a data gap in one regulatory evaluation, with a recommendation to monitor the impurity Bis-CHYMP during storage stability studies bund.de. Furthermore, data gaps have been noted concerning the toxicological assessment of certain metabolites, particularly those found in groundwater at concentrations exceeding the parametric drinking water limit researchgate.net.
While inhalation toxicity studies were not deemed necessary based on initial assessments due to factors like low volatility and lack of observed irritation effects, regulatory agencies continue to evaluate available post-application inhalation exposure data and determine if further studies or analyses are required regulations.gov.
Beyond traditional toxicological and environmental fate studies, future research priorities in regulatory science for this compound could explore the mechanisms underlying observed effects at a more detailed level. For instance, research could utilize techniques like ChIP-seq technology to analyze epigenetic regulation mechanisms or employ genetic mutants to verify the functional responses of key enzymes involved in the inhibition of chlorophyll (B73375) metabolism, a known mode of action for this compound mdpi.com. Additionally, investigating whether the exogenous application of substances like ALA or antioxidants could mitigate the disruption of chlorophyll metabolism caused by this compound is an area warranting further discussion and research mdpi.com.
Q & A
Basic Research Questions
Q. What experimental design is recommended to assess the dose-dependent effects of penoxsulam on rice germination?
- Methodology : Use controlled-environment studies with graded herbicide rates (e.g., 0–200 g·ha⁻¹). Monitor germination percentages at 7 and 14 days after sowing (DAS) using standardized seed batches. Include triplicate replications and untreated controls. Analyze data via linear regression to model germination inhibition trends .
- Key Metrics : Germination rate (% over time), time-delay effects (e.g., 1-day retardation observed in controlled settings), and correlation analysis between early (7 DAS) and late (14 DAS) assessments (r = 0.891) .
Q. What are the standard analytical methods for quantifying this compound in environmental samples?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (250 × 4.6 mm, 5 µm) under isocratic elution (100% acetonitrile, 1 mL/min flow rate). UV detection at 310 nm provides a retention time of ~4 minutes. Validate with spiked recovery tests and calibration curves (R² ≥ 0.99) .
- Critical Parameters : Mobile phase purity, column temperature stability, and sample preparation (e.g., filtration to remove particulates) to avoid interference .
Q. How can researchers evaluate non-target effects of this compound on soil microbial communities?
- Methodology : Conduct microcosm experiments with soil treated at field-relevant concentrations. Measure microbial biomass (e.g., chloroform fumigation), enzyme activities (urease, dehydrogenase), and diversity indices (via 16S rRNA sequencing). Compare to untreated controls using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) .
Advanced Research Questions
Q. How do temperature and ionic strength influence this compound adsorption-desorption dynamics in soil?
- Methodology : Perform batch equilibrium studies under varying temperatures (e.g., 10–40°C) and ionic strengths (adjusted with CaCl₂). Quantify adsorption coefficients (Kd) using Langmuir/Freundlich models. Assess reversibility via sequential desorption cycles. Statistical tools: Multivariate regression to isolate temperature vs. ionic strength effects .
- Data Contradictions : Conflicting reports on hysteresis effects may arise from organic matter content; control for soil texture and cation exchange capacity (CEC) in experimental design .
Q. What statistical approaches resolve contradictions in this compound phytotoxicity studies across diverse plant species?
- Methodology : Meta-analysis of dose-response curves from independent studies. Use random-effects models to account for heterogeneity (e.g., species sensitivity, soil pH). Sensitivity analysis can identify outliers or confounding variables (e.g., adjuvant use in herbicide formulations) .
- Case Example : Linear germination inhibition in rice (R² > 0.95) vs. non-linear effects in broadleaf weeds; reconcile via species-specific ED₅₀ comparisons .
Q. How can factorial designs optimize this compound efficacy in mixed-herbicide applications?
- Methodology : Employ response surface methodology (RSM) to test interactions between this compound and adjuvants (e.g., pyrimisulfan). Variables: Herbicide ratios (e.g., 35+35 to 70+70 g·ha⁻¹), application timing, and environmental factors. Analyze via ANOVA with Tukey’s post hoc test .
- Outcome Metrics : Synergism/additivity scores (e.g., Colby’s method), weed control efficacy (>90% target reduction), and non-target injury thresholds .
Q. What protocols ensure reproducibility in long-term studies of this compound residue accumulation?
- Methodology : Standardize sampling intervals (e.g., 0, 30, 60 DAS) across seasons. Use LC-MS/MS for trace-level detection (LOQ ≤ 0.01 ppm). Validate with inter-laboratory comparisons and reference materials. Data normalization: Express residues relative to soil organic carbon and rainfall patterns .
Methodological Frameworks
- PICOT Framework : Structure research questions around Population (e.g., Oryza sativa), Intervention (herbicide rate), Comparison (untreated control), Outcome (germination %), and Time (7–14 DAS) for clarity .
- Data Synthesis : Use tools like PRISMA for systematic reviews or R/Python for large dataset analysis (e.g., germination trends across 10+ studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
